Ala-Gly-Leu
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92116-80-8 |
|---|---|
Molecular Formula |
C11H21N3O4 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-9(15)5-13-10(16)7(3)12/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 |
InChI Key |
PCIFXPRIFWKWLK-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
The Tripeptide Ala-Gly-Leu: A Technical Guide to its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) is a simple yet significant molecule with known occurrences in biological systems. While not as extensively studied as some other peptides, its presence as a metabolic product and as a constituent of larger bioactive compounds warrants a detailed examination of its discovery and natural distribution. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, methods for its synthesis and identification, and its known natural sources. The information is presented to be a valuable resource for researchers in peptide chemistry, metabolomics, and drug development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the tripeptide this compound is presented in Table 1. This data is essential for its detection, purification, and synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N₃O₄ | PubChem |
| Molecular Weight | 259.30 g/mol | PubChem[1] |
| Monoisotopic Mass | 259.15320616 Da | PubChem[1] |
| CAS Number | 92116-80-8 | PubChem[1] |
| Topological Polar Surface Area | 122 Ų | PubChem[1] |
| XLogP3 | -2.9 | PubChem[1] |
| IUPAC Name | (2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-methylpentanoic acid | PubChem[1] |
Discovery and Initial Characterization
While a singular "discovery" paper for the tripeptide this compound is not readily identifiable in the historical scientific literature, its existence was likely first established through two main routes: chemical synthesis and the degradation of larger peptides. Simple tripeptides were among the early targets for the development of peptide synthesis methodologies. The definitive characterization and proof of structure for a novel peptide like this compound would have relied on a combination of chemical synthesis and analytical techniques to confirm its amino acid sequence.
Below are representative experimental protocols for the chemical synthesis and sequence verification of this compound, based on established methodologies that would have been employed for its initial characterization.
Experimental Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield, provides an efficient method for the chemical synthesis of peptides.[2] The following is a representative protocol for the manual synthesis of this compound using the widely adopted Fmoc/tBu strategy.[3]
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-Gly-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Glycine):
-
In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (Alanine):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude this compound peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and NMR spectroscopy.
References
The Role of Ala-Gly-Leu in Protein-Protein Interactions: An Overview
The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) is a sequence of three amino acids that, while composed of fundamental building blocks of proteins, does not have a well-documented, direct role as a standalone modulator of protein-protein interactions in the available scientific literature. The significance of this tripeptide sequence is primarily observed when it is part of a larger polypeptide chain, where the individual and collective properties of its constituent amino acids contribute to the overall structure and function of the protein.
Physicochemical Properties of Constituent Amino Acids
The behavior of the this compound sequence within a protein is dictated by the characteristics of its individual amino acids:
-
Alanine (Ala): A small, nonpolar amino acid, Alanine is often found in both the interior and on the surface of proteins. Its unobtrusive side chain (a methyl group) allows for flexibility in protein folding and it can participate in hydrophobic interactions.
-
Glycine (Gly): As the smallest amino acid with a single hydrogen atom as its side chain, Glycine provides a high degree of conformational flexibility to the polypeptide backbone. This flexibility can be crucial at protein-protein interfaces, allowing for necessary adjustments for binding.
-
Leucine (Leu): A hydrophobic amino acid with a larger, branched side chain, Leucine is frequently buried in the hydrophobic core of proteins, contributing to their stability.[1] In the context of protein-protein interactions, Leucine residues at the interface can form significant hydrophobic contacts that are critical for the stability of the complex.
This compound as a Structural Motif
While the free tripeptide this compound is not known to be a signaling molecule or a direct mediator of protein interactions, the sequence can be found within larger proteins where it contributes to the local architecture. For instance, in the context of a larger peptide, this sequence can be part of an alpha-helix or a beta-sheet, and the specific arrangement of the Alanine, Glycine, and Leucine side chains will influence how that region of the protein interacts with other molecules.
Experimental Contexts and Potential Roles
In experimental settings, short peptides are often used as probes or models to study broader biological processes. For example, a synthetic peptide containing the this compound sequence might be used in studies on:
-
Peptide-protein binding assays: To investigate the binding of a larger protein to a specific recognition site.
-
Enzyme substrate studies: To determine the cleavage specificity of proteases.
-
Drug development: As a fragment of a larger peptide therapeutic or as a starting point for designing peptidomimetics.
For example, the sequence ...Val-Aib-Gly-Leu-Aib... has been identified as part of the peptaibol trichokonin VI, which has been studied for its antimicrobial properties.[2] However, this does not imply a direct role for the isolated Gly-Leu dipeptide or the larger fragment in protein-protein interactions in a regulatory sense.
Lack of Evidence for a Direct Modulatory Role
Extensive searches of the scientific literature do not yield specific evidence of the free tripeptide this compound acting as a signaling molecule to modulate protein-protein interactions. There is no quantitative data available for its binding affinity to specific proteins, nor are there established experimental protocols for studying such interactions. Consequently, no specific signaling pathways involving this compound as a key player have been described.
Conclusion
References
Unlocking the Potential of Ala-Gly-Leu: A Technical Guide for Biomarker Research
Disclaimer: The tripeptide Ala-Gly-Leu is a molecule of interest based on the biological significance of its constituent amino acids. However, as of the last update of this document, its specific role as a clinical biomarker is largely unexplored in published literature. This guide, therefore, serves as a technical framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as a novel biomarker. It provides a rationale for its investigation, outlines detailed methodologies for its quantification, and presents relevant biological pathways based on current knowledge of its components.
Rationale for Investigating this compound as a Biomarker
The potential of this compound as a biomarker is inferred from the known physiological and pathological roles of its constituent amino acids: Alanine (B10760859), Glycine (B1666218), and Leucine (B10760876). Alterations in the metabolism of these amino acids and related small peptides have been linked to various diseases, suggesting that their composite tripeptide could serve as a sensitive and specific indicator of health status.
1.1. Roles of Constituent Amino Acids and Related Peptides
-
Alanine (Ala): A key player in glucose metabolism, the alanine cycle is crucial for transporting nitrogen from peripheral tissues to the liver. Recent studies have identified the alanine to glycine ratio as a significant predictive biomarker for the incidence of type 2 diabetes mellitus.[1]
-
Glycine (Gly): The simplest amino acid, glycine acts as a neurotransmitter in the central nervous system and is a precursor for important metabolites. Altered glycine levels have been associated with metabolic disorders and neurological conditions.[2]
-
Leucine (Leu): An essential branched-chain amino acid (BCAA), leucine is a potent activator of the mTOR signaling pathway, which is a central regulator of protein synthesis, cell growth, and metabolism.[3][4][5][6] Dysregulation of BCAA metabolism has been implicated in insulin (B600854) resistance, cancer, and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[7]
-
Related Dipeptides: Studies on dipeptides containing these amino acids, such as Leucine-Glycine (Leu-Gly) and Glycine-Leucine (Gly-Leu), have shown biological activity, including the ability to modulate dopamine (B1211576) levels in the brain, suggesting they can cross the blood-brain barrier and exert neurological effects.[2][8][9]
Table 1: Summary of Roles of Constituent Amino Acids and Related Peptides
| Component | Known Biological Roles | Associated Disease States / Biomarker Potential |
| Alanine | Glucose-alanine cycle, nitrogen transport | Type 2 Diabetes (Alanine/Glycine ratio)[1] |
| Glycine | Neurotransmitter, precursor for metabolites | Metabolic and neurological disorders[2] |
| Leucine | Activation of mTOR signaling, protein synthesis | Insulin resistance, Cancer, ALS[3][7] |
| Leu-Gly / Gly-Leu | Modulation of central dopamine levels | Potential for neurological applications[2][9] |
Experimental Protocols for Quantification of this compound
The accurate quantification of this compound in biological matrices such as plasma or serum is critical for its evaluation as a biomarker. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard for this application due to its high sensitivity and specificity.[10][11]
2.1. Hypothetical Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a representative example and would require optimization and validation for specific laboratory conditions.
Objective: To determine the concentration of this compound in human plasma samples.
Materials:
-
Human plasma (collected in K2-EDTA tubes)
-
This compound analytical standard
-
Stable Isotope Labeled (SIL) this compound (e.g., ¹³C₉,¹⁵N₁-Ala-Gly-Leu) as an internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
-
Centrifuge, vortex mixer, evaporator
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of SIL-Ala-Gly-Leu internal standard solution (concentration to be optimized).
-
Vortex for 10 seconds.
-
Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (SPE) - Optional Cleanup Step:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge to remove interfering substances (e.g., with a low organic solvent concentration).
-
Elute the this compound and IS with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in ACN).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:ACN with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution.
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: Start at 2% B, ramp to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. (This must be optimized).
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Table 2: Hypothetical Optimized MRM Parameters for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 260.16 | 131.10 (Ala-Gly fragment) | 100 | 15 |
| This compound | 260.16 | 86.10 (Leucine immonium ion) | 100 | 20 |
| SIL-Ala-Gly-Leu (IS) | 270.19 | 138.12 (SIL-Ala-Gly fragment) | 100 | 15 |
Note: These m/z values are theoretical and must be confirmed experimentally by infusing the analytical standards.
Visualizations: Workflows and Pathways
3.1. Biomarker Discovery and Validation Workflow
The following diagram illustrates a typical workflow for identifying and validating a new peptide biomarker like this compound.
Caption: A generalized workflow for peptide biomarker discovery and validation.
3.2. Potential Signaling Pathway: Leucine and mTOR
Given Leucine's role as a potent activator of the mTOR pathway, it is plausible that this compound, if cleaved to release Leucine or if it interacts with cellular transporters, could influence this critical signaling cascade.[3][12]
Caption: The Leucine-activated mTOR signaling pathway, a potential target for this compound.
Hypothetical Data Presentation
To illustrate how data might be presented in a study investigating this compound, the following table shows a hypothetical comparison of plasma concentrations in a case-control cohort.
Table 3: Illustrative Plasma this compound Concentrations in a Hypothetical Study (n=100 per group)
| Group | This compound Conc. (ng/mL) | p-value | Odds Ratio (95% CI) |
| Healthy Controls | 15.2 ± 4.5 (Mean ± SD) | \multirow{2}{}{<0.001} | \multirow{2}{}{2.8 (1.9 - 4.1)} |
| Disease Cases | 22.8 ± 6.1 (Mean ± SD) |
This data is purely for illustrative purposes and does not represent actual experimental results.
Conclusion and Future Directions
While direct evidence is currently lacking, the tripeptide this compound presents a compelling candidate for biomarker research based on the established biological importance of its constituent amino acids. Its investigation is warranted in diseases where the metabolism of alanine, glycine, and leucine is known to be dysregulated, such as in metabolic, neurological, and oncological disorders.
The methodologies and frameworks presented in this guide offer a clear path forward for researchers. A systematic approach, beginning with targeted quantification in well-characterized patient cohorts and potentially expanding to untargeted peptidomics, will be essential to elucidate the true potential of this compound as a clinically relevant biomarker. Validation in large, prospective studies will be the ultimate determinant of its utility in diagnostics, prognostics, or as a marker of therapeutic response.
References
- 1. Alanine to glycine ratio is a novel predictive biomarker for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 5. researchgate.net [researchgate.net]
- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite Profiling Reveals Predictive Biomarkers and the Absence of β-Methyl Amino-L-Alanine in Plasma from Individuals Diagnosed with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Development and validation of a novel LC-MS/MS assay for C-peptide in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exercise - Wikipedia [en.wikipedia.org]
The Enzymatic Degradation of Ala-Gly-Leu: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) is a short-chain peptide with relevance in various biological contexts. Understanding its enzymatic degradation is crucial for elucidating its metabolic fate, biological activity, and potential as a therapeutic agent or a target for drug development. This technical guide provides an in-depth overview of the core enzymatic degradation pathways of this compound, methodologies for its experimental investigation, and the subsequent metabolic signaling of its constituent amino acids.
Enzymatic Degradation Pathways of this compound
The enzymatic breakdown of this compound is primarily mediated by exopeptidases, which cleave peptide bonds from the N-terminus or C-terminus of a peptide. The most likely enzymatic pathways involve the sequential removal of amino acids by aminopeptidases.
Primary Degradation Pathway: Aminopeptidase-mediated Hydrolysis
The most probable degradation route for this compound involves the action of aminopeptidases , enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Specifically, tripeptide aminopeptidases (EC 3.4.11.4) are strong candidates for the initial cleavage event.[1] These enzymes exhibit broad specificity and can hydrolyze a variety of tripeptides.[2]
The degradation would proceed as follows:
-
Initial Cleavage: A tripeptide aminopeptidase (B13392206) cleaves the peptide bond between Alanine (B10760859) and Glycine (B1666218), releasing a free Alanine molecule and the dipeptide Glycyl-Leucine (Gly-Leu).
-
Secondary Cleavage: The resulting Gly-Leu dipeptide is then a substrate for dipeptidases (EC 3.4.13) , which hydrolyze the remaining peptide bond to release Glycine and Leucine (B10760876).
Some aminopeptidases exhibit broad specificity and may be capable of cleaving dipeptides as well, potentially contributing to the second step. A novel glycyl aminopeptidase from Actinomucor elegans has been shown to hydrolyze Gly-X bonds with high specificity, with some activity towards other N-terminal amino acids like Alanine and Leucine.[3]
Alternative Degradation Pathway: Dipeptidyl Peptidase Involvement
While less likely to be the primary route for a tripeptide, dipeptidyl peptidases (DPPs; EC 3.4.14) could potentially play a role.[1] These enzymes cleave dipeptides from the N-terminus. DPPs, such as DPP4, typically show a preference for Proline or Alanine in the penultimate (P1) position.[4] If a DPP were to act on this compound, it would cleave off the dipeptide Ala-Gly, leaving a single Leucine residue. However, the substrate specificity of many DPPs for tripeptides lacking a P1 Proline is not well-characterized.
Quantitative Data on this compound Degradation
Currently, there is a lack of specific quantitative kinetic data (Km, Vmax, kcat) in the public domain for the enzymatic degradation of this compound by specific enzymes. However, researchers can determine these parameters experimentally using the protocols outlined in the following section. The table below is a template for summarizing such experimentally determined data.
| Enzyme Class | Specific Enzyme (Source) | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Tripeptide Aminopeptidase | e.g., Purified from bovine dental follicles | This compound | TBD | TBD | TBD | TBD | Experimental |
| Dipeptidase | e.g., Recombinant human dipeptidase | Gly-Leu | TBD | TBD | TBD | TBD | Experimental |
| Glycyl Aminopeptidase | e.g., Actinomucor elegans | This compound | TBD | TBD | TBD | TBD | Experimental |
TBD: To Be Determined experimentally.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the enzymatic degradation of this compound.
Enzymatic Hydrolysis Assay
This protocol is designed to qualitatively and quantitatively assess the degradation of this compound by a purified enzyme or a complex biological sample (e.g., cell lysate, plasma).
Materials:
-
This compound peptide standard
-
Purified peptidase or biological sample
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Spectrophotometer or fluorometer (for alternative detection methods)
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of this compound (e.g., 10 mM in reaction buffer).
-
In a microcentrifuge tube, combine the reaction buffer, this compound substrate (to a final concentration of e.g., 1 mM), and the enzyme/biological sample.
-
Include a negative control with no enzyme.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of quenching solution (e.g., 10% TCA). This will precipitate the enzyme and stop the reaction.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Analyze the supernatant from each time point by reverse-phase HPLC.[5][6]
-
Use a gradient elution, for example, 0-60% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm.
-
Identify and quantify the peaks corresponding to this compound and its degradation products (Ala, Gly, Leu, Gly-Leu) by comparing their retention times to those of known standards.
-
-
Data Analysis:
-
Calculate the rate of disappearance of the this compound peak and the rate of appearance of the product peaks over time.
-
Enzyme Kinetics Assay (Michaelis-Menten)
This protocol determines the kinetic parameters (Km and Vmax) of an enzyme for the this compound substrate.[7][8]
Materials:
-
Same as in the enzymatic hydrolysis assay.
-
A range of this compound substrate concentrations.
Procedure:
-
Determine Initial Velocity Conditions:
-
Perform a preliminary time-course experiment to identify the linear range of the reaction where less than 10-15% of the substrate is consumed.[8] All subsequent measurements must be taken within this initial velocity phase.
-
-
Vary Substrate Concentration:
-
Set up a series of reactions, each with a fixed enzyme concentration.
-
Vary the concentration of this compound over a range that brackets the expected Km (e.g., 0.1x to 10x the estimated Km).
-
-
Measure Initial Velocities:
-
For each substrate concentration, measure the initial velocity (rate of product formation or substrate depletion) using the HPLC method described above.
-
-
Data Analysis:
-
Plot the initial velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.[9]
-
Alternatively, use a Lineweaver-Burk plot (1/V0 vs. 1/[S]) for a linear representation of the data.
-
Signaling Pathways of Degradation Products
The degradation of this compound releases the amino acids Alanine, Glycine, and Leucine, which are then integrated into various metabolic and signaling pathways.
Alanine Metabolism
Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle, transporting nitrogen from peripheral tissues to the liver.[10] In the liver, alanine is converted to pyruvate (B1213749) by alanine transaminase (ALT), which can then be used for gluconeogenesis to produce glucose.[11][12][13]
Glycine Metabolism
Glycine is involved in numerous metabolic processes. Its degradation can occur via the glycine cleavage system, which is the major pathway in animals, producing ammonia (B1221849) and CO2.[14] Glycine also serves as a precursor for the synthesis of important biomolecules such as glutathione, heme, and creatine.[14][15][16]
Leucine and the mTOR Signaling Pathway
Leucine is a branched-chain amino acid (BCAA) that acts as a potent signaling molecule, most notably through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[17][18] Activation of mTORC1 by leucine promotes protein synthesis and cell growth while inhibiting autophagy.[19][20][21] This makes the release of leucine from peptide degradation a significant event for cellular anabolic processes.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Proposed enzymatic degradation pathway of this compound.
References
- 1. Therapeutic and biotechnological applications of substrate specific microbial aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel aminopeptidase specific for glycine from Actinomucor elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 13. SMPDB [smpdb.ca]
- 14. Glycine metabolism in animals and humans: implications for nutrition and health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | Glycine degradation [reactome.org]
- 16. Glycine synthesis and degradation [pfocr.wikipathways.org]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. quora.com [quora.com]
- 20. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
The Tripeptide Ala-Gly-Leu in Biological Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu), with a focus on its relevance in various biological tissues. While specific quantitative data on the tissue distribution of this compound is not extensively available in current literature, this document synthesizes information on general methodologies for the extraction, quantification, and functional analysis of small peptides from biological samples. Furthermore, it explores the potential biological roles and signaling pathways of this compound based on the known functions of its constituent amino acids and related peptides. This guide aims to serve as a foundational resource for researchers initiating studies on this and other small bioactive peptides.
Introduction
Small peptides, traditionally viewed as mere intermediates in protein metabolism, are increasingly recognized as critical signaling molecules in a myriad of physiological processes.[1][2][3][4] The tripeptide this compound, composed of alanine, glycine, and leucine (B10760876), represents a class of small endogenous peptides with potential biological activities that are yet to be fully elucidated.[5][6] Understanding the distribution, function, and underlying molecular mechanisms of such peptides is paramount for advancing our knowledge of cellular communication and for the identification of novel therapeutic targets.
This document outlines the current landscape of research pertinent to this compound, including established experimental protocols for peptide analysis and a discussion of its putative roles in cellular signaling, particularly in the context of the well-established mTOR pathway, which is sensitive to the amino acid leucine.[7][8][9]
Quantitative Distribution of this compound in Biological Tissues
A comprehensive search of the existing scientific literature reveals a notable gap in the availability of specific quantitative data for the concentration of this compound in various biological tissues. While peptidomics studies are becoming more common, the focus has often been on larger peptides or global peptide profiles, with limited reporting on the absolute quantification of specific tripeptides like this compound.
The following table presents a hypothetical distribution based on the known metabolic activities of its constituent amino acids. It is crucial to note that these are estimated ranges and require experimental validation.
| Tissue | Putative Concentration Range (nmol/g tissue) | Rationale for Estimation |
| Skeletal Muscle | 10 - 100 | High leucine turnover and its role in muscle protein synthesis suggest a potential for significant this compound presence. |
| Liver | 5 - 50 | The liver is a central hub for amino acid metabolism, including the degradation and synthesis of small peptides. |
| Brain | 1 - 20 | Small peptides can act as neurotransmitters or neuromodulators; however, concentrations are typically lower than in peripheral tissues. |
| Kidney | 2 - 30 | The kidney plays a crucial role in filtering and reabsorbing amino acids and small peptides from the blood. |
| Plasma | 0.1 - 5 | Circulating levels of small peptides are generally low due to rapid clearance and degradation. |
Table 1: Hypothetical Concentration of this compound in Various Biological Tissues. This table is intended for illustrative purposes and is not based on direct experimental evidence. The concentration ranges are estimations derived from the known metabolic roles of alanine, glycine, and leucine in these tissues.
Experimental Protocols
The analysis of small peptides like this compound from complex biological matrices requires robust and sensitive methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of such molecules.[10][11][12][13][14]
Tissue Extraction of Small Peptides
A generic protocol for the extraction of small peptides from biological tissues is outlined below. Optimization is essential for each tissue type and specific peptide of interest.
-
Tissue Homogenization:
-
Excise and weigh the tissue of interest.
-
Immediately flash-freeze in liquid nitrogen to halt enzymatic activity.
-
Homogenize the frozen tissue in a pre-chilled extraction buffer (e.g., 80% methanol, 0.1% formic acid) using a mechanical homogenizer. The ratio of buffer to tissue should be optimized (e.g., 5:1 v/w).
-
-
Protein Precipitation:
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet proteins and cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the small peptides.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
For cleaner samples and to concentrate the peptides, pass the supernatant through an appropriate SPE cartridge (e.g., C18).
-
Wash the cartridge to remove salts and other hydrophilic impurities.
-
Elute the peptides with a suitable solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted sample under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried peptide extract in a solvent compatible with the LC mobile phase.
-
References
- 1. Small Signaling Peptides in Arabidopsis Development: How Cells Communicate Over a Short Distance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Decoding small peptides: Regulators of plant growth and stress resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C11H21N3O4 | CID 71422467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Leu-Ala-Gly | C11H21N3O4 | CID 9834954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Signaling pathways involved in translational control of protein synthesis in skeletal muscle by leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reviewing the Effects of l-Leucine Supplementation in the Regulation of Food Intake, Energy Balance, and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Peptidomics: General Considerations | Springer Nature Experiments [experiments.springernature.com]
- 13. agilent.com [agilent.com]
- 14. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Ala-Gly-Leu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the manual solid-phase synthesis of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) utilizing Fluorenylmethyloxycarbonyl (Fmoc) chemistry on a 2-chlorotrityl chloride resin. This method allows for the efficient production of the target peptide with a C-terminal carboxylic acid.
I. Overview of the Synthesis Strategy
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymeric support.[1][2] The Fmoc/tBu strategy is widely employed due to its mild deprotection conditions, which are compatible with a variety of sensitive amino acids.[3] The synthesis of this compound will proceed from the C-terminus to the N-terminus, starting with the attachment of Fmoc-Leu-OH to the 2-chlorotrityl chloride resin.[4][5] Subsequent cycles of Fmoc deprotection and coupling with the next Fmoc-protected amino acid will elongate the peptide chain.[6] Finally, the completed tripeptide will be cleaved from the resin to yield the desired product.
II. Experimental Protocols
This protocol is designed for a synthesis scale of 0.1 mmol. All operations should be performed in a dedicated peptide synthesis vessel equipped with a filter for easy washing and draining of solvents and reagents.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient reaction kinetics.[7]
-
Procedure:
-
Weigh 167 mg of 2-chlorotrityl chloride resin (loading capacity of 0.6 mmol/g) into the reaction vessel.
-
Add 5 mL of dichloromethane (B109758) (DCM) to the resin.
-
Allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM from the vessel.
-
Loading of the First Amino Acid (Fmoc-Leu-OH)
The first amino acid is attached to the resin via an ester linkage. The use of 2-chlorotrityl chloride resin helps to minimize racemization.[8]
-
Procedure:
-
Dissolve 71 mg (0.2 mmol, 2 equivalents) of Fmoc-Leu-OH in 3 mL of DCM.
-
Add 138 µL (0.8 mmol, 8 equivalents) of N,N-diisopropylethylamine (DIPEA) to the amino acid solution.
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture for 1 hour at room temperature.
-
To cap any unreacted sites on the resin, add 0.5 mL of methanol (B129727) and agitate for 15 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3 x 5 mL), N,N-dimethylformamide (DMF) (3 x 5 mL), and DCM (3 x 5 mL).
-
Fmoc Deprotection
The Fmoc protecting group is removed with a solution of piperidine (B6355638) in DMF to expose the free amine for the next coupling step.[9]
-
Procedure:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 5 mL of 20% piperidine in DMF for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.
-
Coupling of the Second Amino Acid (Fmoc-Gly-OH)
The next amino acid is coupled to the growing peptide chain using a coupling agent.
-
Procedure:
-
In a separate vial, dissolve 119 mg (0.4 mmol, 4 equivalents) of Fmoc-Gly-OH, 152 mg (0.4 mmol, 4 equivalents) of HBTU, and 60 mg (0.4 mmol, 4 equivalents) of HOBt in 3 mL of DMF.
-
Add 138 µL (0.8 mmol, 8 equivalents) of DIPEA to the solution and pre-activate for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Fmoc Deprotection
Repeat the Fmoc deprotection procedure as described in section II.3.
Coupling of the Third Amino Acid (Fmoc-Ala-OH)
-
Procedure:
-
In a separate vial, dissolve 125 mg (0.4 mmol, 4 equivalents) of Fmoc-Ala-OH, 152 mg (0.4 mmol, 4 equivalents) of HBTU, and 60 mg (0.4 mmol, 4 equivalents) of HOBt in 3 mL of DMF.
-
Add 138 µL (0.8 mmol, 8 equivalents) of DIPEA to the solution and pre-activate for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Final Fmoc Deprotection
Repeat the Fmoc deprotection procedure as described in section II.3 to expose the N-terminal amine of the tripeptide.
Cleavage of the Peptide from the Resin
The peptide is cleaved from the resin support using a mildly acidic solution to yield the final product with a C-terminal carboxylic acid.[4][10]
-
Procedure:
-
Wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM (1:1:8 v/v/v).[10]
-
Add 5 mL of the cleavage cocktail to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with an additional 2 mL of the cleavage cocktail and combine the filtrates.
-
Remove the solvents under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
III. Data Presentation
The following tables summarize the quantitative data for the solid-phase synthesis of this compound.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| 2-Chlorotrityl Chloride Resin | - | 167 mg | 1 |
| Fmoc-Leu-OH | 353.42 | 71 mg | 2 |
| Fmoc-Gly-OH | 297.30 | 119 mg | 4 |
| Fmoc-Ala-OH | 311.33 | 125 mg | 4 |
| HBTU | 379.25 | 152 mg (x2) | 4 (per coupling) |
| HOBt | 135.12 | 60 mg (x2) | 4 (per coupling) |
| DIPEA | 129.24 | 138 µL (x3) | 8 (per coupling) |
| Piperidine | 85.15 | As 20% solution in DMF | - |
| DCM | - | As required | - |
| DMF | - | As required | - |
| Acetic Acid | - | As required | - |
| TFE | - | As required | - |
| Diethyl Ether | - | As required | - |
Table 2: Reaction Parameters and Expected Yields
| Step | Reaction Time | Temperature | Expected Yield |
| Resin Swelling | 30 minutes | Room Temperature | - |
| Fmoc-Leu-OH Loading | 1 hour | Room Temperature | >90% |
| Fmoc Deprotection | 20 minutes | Room Temperature | >99% |
| Fmoc-Gly-OH Coupling | 1-2 hours | Room Temperature | >99% |
| Fmoc Deprotection | 20 minutes | Room Temperature | >99% |
| Fmoc-Ala-OH Coupling | 1-2 hours | Room Temperature | >99% |
| Final Fmoc Deprotection | 20 minutes | Room Temperature | >99% |
| Cleavage | 2 hours | Room Temperature | >80% |
| Overall Expected Yield | - | - | ~70% |
IV. Visualizations
Workflow for Solid-Phase Synthesis of this compound
Caption: Workflow of this compound solid-phase synthesis.
References
- 1. peptide.com [peptide.com]
- 2. jpt.com [jpt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
Application Note: Quantification of Ala-Gly-Leu by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) is a small peptide that can be found in various biological systems, arising from the breakdown of larger proteins. The quantification of this compound can be crucial for understanding protein metabolism, nutrient absorption, and potentially for identifying biomarkers associated with certain physiological or pathological states. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
While the direct role of this compound in a specific signaling pathway is not yet well-established, its constituent amino acids, particularly leucine, are known to play significant roles in cellular signaling. Leucine is a key activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Therefore, monitoring the levels of peptides like this compound can provide insights into the bioavailability of these critical amino acids and the overall metabolic state.
Experimental Protocols
Sample Preparation
A robust and reproducible sample preparation protocol is critical for accurate quantification. The following procedure is a general guideline and may need to be optimized for specific biological matrices (e.g., plasma, serum, tissue homogenate).
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Internal Standard (IS): Stable isotope-labeled this compound (Ala-Gly-[¹³C₆,¹⁵N]-Leu) is highly recommended for the most accurate quantification to compensate for matrix effects and variations in sample processing.[1][2] If a labeled peptide is not available, a structurally similar peptide that does not occur naturally in the sample can be used.
-
Precipitation Solvent: Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw Samples: Thaw biological samples on ice.
-
Spike Internal Standard: Add a known concentration of the internal standard to each sample.
-
Protein Precipitation: Add three volumes of ice-cold precipitation solvent (e.g., 300 µL of ACN with 0.1% FA to 100 µL of plasma).
-
Vortex: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and Centrifuge: Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A reversed-phase C18 column is suitable for the separation of this peptide. A common choice would be a column with dimensions of 2.1 mm x 50 mm and a particle size of 1.8 µm.
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Flow Rate: 0.4 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Mass Spectrometry (MS)
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode: Positive Ion Electrospray (ESI+)
Key MS Parameters:
| Parameter | Setting |
| Ion Source Gas 1 (Nebulizer Gas) | 45 psi |
| Ion Source Gas 2 (Heater Gas) | 55 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
Multiple Reaction Monitoring (MRM) Transitions:
The selection of specific precursor-to-product ion transitions is crucial for the selectivity and sensitivity of the assay.[3] Based on the molecular weight of this compound (259.30 g/mol ), the protonated precursor ion ([M+H]⁺) is m/z 260.2. The fragmentation of this peptide will primarily occur at the peptide bonds, generating b- and y-ions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Predicted |
| This compound | 260.2 | 144.1 (y₁-ion: Gly-Leu) | 15 |
| 260.2 | 88.1 (b₁-ion: Ala) | 20 | |
| Internal Standard (Ala-Gly-[¹³C₆,¹⁵N]-Leu) | 267.2 | 149.1 | 15 |
| 267.2 | 88.1 | 20 |
Note: The collision energies provided are predictions and should be optimized for the specific instrument being used to achieve maximum signal intensity.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison. Below is an example of how to present the results from a calibration curve and quality control samples.
Table 1: Calibration Curve and Quality Control Data
| Sample Type | Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Calibrant 1 | 1 | 0.98 | 98.0 | 5.2 |
| Calibrant 2 | 5 | 5.12 | 102.4 | 4.1 |
| Calibrant 3 | 10 | 9.85 | 98.5 | 3.5 |
| Calibrant 4 | 50 | 50.7 | 101.4 | 2.8 |
| Calibrant 5 | 100 | 99.2 | 99.2 | 2.1 |
| Calibrant 6 | 500 | 505.3 | 101.1 | 1.9 |
| Calibrant 7 | 1000 | 995.8 | 99.6 | 1.5 |
| LLOQ QC | 1 | 1.05 | 105.0 | 6.8 |
| Low QC | 3 | 2.91 | 97.0 | 4.5 |
| Mid QC | 75 | 76.2 | 101.6 | 2.5 |
| High QC | 750 | 742.5 | 99.0 | 1.8 |
Visualizations
Experimental Workflow
Caption: this compound Quantification Workflow
Putative Signaling Context
Caption: Putative Role of this compound Metabolism
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mining proteomic MS/MS data for MRM transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Ala-Gly-Leu in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) in biological matrices, such as plasma, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology outlined here is crucial for researchers in drug development and various scientific fields who require accurate measurement of this peptide. The protocol covers sample preparation, HPLC and MS/MS conditions, and data analysis. Additionally, this document includes key performance characteristics of the method, such as predicted retention behavior and mass spectrometric transitions, to guide laboratory implementation.
Introduction
The tripeptide this compound is of significant interest in various biological studies due to its role as a constituent of larger proteins and its potential as a biomarker. Accurate and precise quantification of this compound in complex biological samples is essential for pharmacokinetic studies, metabolism research, and clinical diagnostics. HPLC-MS/MS offers the high selectivity and sensitivity required for such analyses, enabling confident detection and quantification even at low concentrations. This application note details a robust method for this purpose.
Experimental Protocols
Sample Preparation
A simple and effective protein precipitation method is recommended for the extraction of this compound from plasma samples. This procedure minimizes matrix effects and ensures high recovery of the analyte.
Materials:
-
Plasma samples
-
This compound analytical standard
-
Stable isotope-labeled this compound (e.g., Ala-Gly-[¹³C₆,¹⁵N]-Leu) as an internal standard (IS)
-
Trichloroacetic acid (TCA) or Acetonitrile (B52724), MS-grade
-
Water, MS-grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard solution at a known concentration.
-
Add 300 µL of cold acetonitrile or 10% TCA to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at 4°C for 20 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration at 5% B |
Predicted Retention Behavior: The retention time of small peptides on a C18 column is influenced by their amino acid composition. Based on its constituent amino acids, this compound is expected to be a relatively polar peptide and thus have a comparatively early elution time under typical reversed-phase conditions. The exact retention time should be experimentally determined using a pure standard.
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions: The molecular weight of this compound is 259.30 g/mol , resulting in a monoisotopic mass of 259.153 Da.[1] The protonated precursor ion ([M+H]⁺) is therefore expected at m/z 260.16. The fragmentation of peptides in the collision cell of a mass spectrometer typically yields b- and y-type ions. For this compound, the predicted major product ions are:
-
y₂-ion (Gly-Leu): m/z 189.1
-
b₂-ion (Ala-Gly): m/z 145.1
-
Imino ion of Leucine: m/z 86.1
These transitions should be optimized for collision energy to maximize signal intensity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 260.16 | 189.1 (Quantifier) | 100 | Optimize experimentally |
| 260.16 | 145.1 (Qualifier) | 100 | Optimize experimentally | |
| 260.16 | 86.1 (Qualifier) | 100 | Optimize experimentally | |
| Internal Standard | [M+H]⁺ of IS | Major Fragment of IS | 100 | Optimize experimentally |
Data Presentation
The following tables summarize the expected quantitative data for a validated this compound assay. These values should be established during method validation in the user's laboratory.
Table 1: Mass Spectrometric Parameters for this compound
| Parameter | Description | Expected Value |
|---|---|---|
| Precursor Ion [M+H]⁺ | The mass-to-charge ratio of the protonated this compound molecule. | 260.16 |
| Product Ion 1 (y₂) | The primary fragment ion used for quantification. | 189.1 |
| Product Ion 2 (b₂) | A qualifying fragment ion for confirmation. | 145.1 |
| Product Ion 3 (Imino) | A second qualifying fragment ion. | 86.1 |
Table 2: Expected Quantitative Performance
| Parameter | Description | Target Value |
|---|---|---|
| Linearity (r²) | The coefficient of determination for the calibration curve. | > 0.99 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | To be determined experimentally |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be accurately and precisely quantified. | To be determined experimentally |
| Accuracy (% Bias) | The closeness of the measured value to the true value. | Within ±15% |
| Precision (%RSD) | The degree of scatter between a series of measurements. | < 15% |
| Recovery (%) | The efficiency of the extraction process. | > 85% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: MRM fragmentation pathway for this compound.
References
Application Notes and Protocols for the Investigation of the Tripeptide Ala-Gly-Leu in Cell Culture Experiments
Disclaimer: As of the latest literature review, specific applications and detailed protocols for the direct use of the tripeptide Ala-Gly-Leu in cell culture experiments are not well-documented. The following application notes and protocols are based on the known roles of its constituent amino acids (Alanine, Glycine (B1666218), and Leucine) in cell culture and general methodologies for testing novel peptides. These should serve as a guide for researchers interested in investigating the potential effects of this compound.
Introduction
Peptides are increasingly utilized in cell culture for various purposes, including mimicking growth factors, modulating signaling pathways, and serving as components of specialized media. The tripeptide this compound is composed of L-alanine, L-glycine, and L-leucine. While specific data on this compound is sparse, understanding the roles of its constituent amino acids can provide insights into its potential applications.
-
L-Alanine: A non-essential amino acid, alanine (B10760859) is a key intermediate in energy metabolism and can be a significant energy source for cells in culture, particularly during periods of high metabolic demand.[1][2]
-
L-Glycine: Another non-essential amino acid, glycine is crucial for the synthesis of purines, and therefore DNA and RNA. It also plays a role in cellular detoxification. The addition of glycine to culture media can enhance cell growth and production of target molecules.[1][3]
-
L-Leucine: An essential amino acid, leucine (B10760876) is not only a building block for protein synthesis but also a critical signaling molecule that activates the mTOR pathway, a central regulator of cell growth, proliferation, and survival.[4][5]
Given the properties of its components, the tripeptide this compound could potentially be investigated for its effects on cell proliferation, metabolism, and signaling.
Potential Applications in Cell Culture
Based on the functions of its constituent amino acids and the activities of other short-chain peptides, potential (though currently hypothetical) applications for this compound in cell culture could include:
-
Enhancement of Cell Growth and Viability: By providing essential and non-essential amino acids, it may support robust cell growth, particularly in serum-free or low-serum media.
-
Modulation of Cellular Metabolism: The peptide could influence metabolic pathways, such as glycolysis and the Krebs cycle, potentially improving cellular energy efficiency.
-
Investigation of Cell Signaling: Leucine's role in mTOR signaling suggests that this compound could be a tool to study this pathway's activation and downstream effects.
Quantitative Data from Related Peptides
While no quantitative data exists for this compound, the following table summarizes data for other tripeptides to illustrate how such information would be presented.
| Peptide/Compound | Cell Line | Concentration | Observed Effect | Reference |
| Tripeptide-85 | SEBO662 sebocytes | 0.01% | Downregulation of PLIN2, MYC, and SCD genes; reduction in lipid droplet size. | [6] |
| H-Leu-Leu-Ala-OH | - | Not specified | Antioxidant activities. | [7] |
| Glycine | C. glutamicum ALA1 | 13.5 g/L | 12.54% increase in 5-ALA production compared to 7.5 g/L. | [3] |
Experimental Protocols
The following are general protocols that can be adapted to investigate the effects of this compound on a given cell line.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound peptide (sterile, stock solution of known concentration)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without the peptide).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Western Blot for mTOR Pathway Activation
This protocol assesses whether this compound can activate the mTOR signaling pathway by detecting the phosphorylation of key downstream targets like p70S6K and 4E-BP1.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound peptide
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration for a specific time (e.g., 30 minutes, 1 hour, 2 hours). Include an untreated control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway through which this compound might act, based on the known role of leucine in activating the mTOR pathway.
Caption: Hypothetical signaling cascade of this compound.
Experimental Workflow
The diagram below outlines a general workflow for screening and characterizing the effects of this compound in cell culture.
Caption: Workflow for investigating this compound effects.
References
- 1. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mistranslating the genetic code with leucine in yeast and mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of Ingested Leucine with Glycine on Insulin and Glucose Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Tripeptide-85 (EVF) on Sebogenesis [gavinpublishers.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes: Ala-Gly-Leu as a Substrate for Aminopeptidase Assays
Introduction
The tripeptide L-Alanyl-L-Glycyl-L-Leucine (Ala-Gly-Leu) serves as a valuable substrate for the characterization of certain exopeptidases, particularly aminopeptidases. These enzymes catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] Due to its structure, featuring a neutral amino acid (Alanine) at the N-terminus followed by glycine (B1666218) and a bulky hydrophobic residue (Leucine), this compound is a substrate for aminopeptidases with broad specificity, such as Aminopeptidase (B13392206) N (APN) and Leucine Aminopeptidase (LAP).
Enzyme assays utilizing this compound are instrumental for several applications in research and drug development:
-
Enzyme Kinetics and Characterization: Determining key kinetic parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) to understand enzyme efficiency and substrate affinity.
-
Inhibitor Screening: Evaluating the potency and mechanism of novel inhibitory compounds targeting aminopeptidases, which are implicated in various physiological processes, including cancer and cardiovascular diseases.
-
Studying Biological Pathways: Investigating the role of aminopeptidases in the processing of bioactive peptides, such as hormones and neuropeptides.
Enzymes Cleaving this compound
-
Aminopeptidase N (APN, EC 3.4.11.2): Also known as CD13, APN is a zinc-dependent metalloprotease located on the cell surface. It displays broad substrate specificity, preferentially cleaving N-terminal neutral amino acids.[3] Its activity is crucial in the final stages of peptide digestion and the regulation of peptide hormones, such as in the Renin-Angiotensin System where it converts Angiotensin III to Angiotensin IV.
-
Leucine Aminopeptidase (LAP, EC 3.4.11.1): LAPs are typically cytosolic enzymes that also require divalent metal ions (like Zn²⁺ or Mn²⁺) for activity. As their name suggests, they show a preference for cleaving N-terminal Leucine residues but also efficiently hydrolyze other bulky hydrophobic and neutral amino acids.[1]
Quantitative Data
While specific kinetic data for the hydrolysis of the this compound tripeptide are not extensively reported in publicly available literature, the following tables provide kinetic parameters for Aminopeptidase N and Leucine Aminopeptidase with commonly used synthetic and peptide substrates. This data offers a comparative basis for understanding the substrate preferences of these enzymes.
Table 1: Kinetic Parameters for Aminopeptidase N (APN) with Various Substrates
| Substrate | Km (mM) | Vmax (relative units) | Enzyme Source | Reference |
| L-Alanine-p-nitroanilide | 0.427 ± 0.017 | 0.052 ± 0.002 µmol/min | Porcine Kidney | [4] |
| L-Leucine-β-naphthylamide | 0.1 | Not Reported | Chicken Intestine | [5][6] |
Table 2: Kinetic Parameters for Leucine Aminopeptidase (LAP) with Various Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | Enzyme Source | Reference |
| Leucylglycylglycine | 4.0 (assay concentration) | Not Reported | Human Serum (Tripeptide Aminopeptidase) | [7] |
| Gly-Arg-AMC | 0.0256 ± 0.0017 | 1.25 ± 0.02 | P. distasonis (Dipeptidyl Aminopeptidase) | [8] |
Note: Data for various enzymes and substrates are presented to illustrate typical kinetic values. Direct comparison should be made with caution due to differing experimental conditions.
Experimental Protocols
The cleavage of this compound results in the release of Alanine and the dipeptide Glycyl-Leucine. Further cleavage would yield Glycine and Leucine. The most direct and robust method for monitoring this reaction is through High-Performance Liquid Chromatography (HPLC), which can separate and quantify the substrate and its products over time.
Protocol 1: HPLC-Based Assay for Aminopeptidase Activity
This protocol provides a method to determine the kinetic parameters of an aminopeptidase by quantifying the depletion of the substrate (this compound) and the formation of its hydrolysis products.
1. Materials and Reagents:
-
Purified Aminopeptidase N or Leucine Aminopeptidase
-
This compound peptide substrate (high purity)
-
Amino acid standards: L-Alanine, L-Glycine, L-Leucine
-
Dipeptide standard: Gly-Leu
-
Assay Buffer: 50 mM Tris-HCl or Tricine buffer, pH 7.5 - 8.0
-
Reaction Stop Solution: 10% Trichloroacetic Acid (TCA) or 1 M HCl
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
HPLC Mobile Phase B: 0.1% TFA in acetonitrile
2. Enzyme Reaction Setup:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the Assay Buffer.
-
Prepare a series of substrate dilutions from the stock solution to achieve final concentrations ranging from approximately 0.1x to 10x the expected Km.
-
Equilibrate all solutions to the desired reaction temperature (e.g., 37°C).
-
In a microcentrifuge tube, add the required volume of Assay Buffer and the substrate dilution.
-
Initiate the reaction by adding a small volume of a known concentration of the enzyme. The final reaction volume can be 100-500 µL.
-
Incubate the reaction at a constant temperature.
-
At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and transfer it to a new tube containing an equal volume of Stop Solution to quench the reaction.
-
Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Inject 10-20 µL of the prepared supernatant.
-
Run a linear gradient to separate the substrate and products. A suggested gradient is:
-
0-5 min: 2% B
-
5-25 min: 2% to 50% B
-
25-30 min: 50% to 98% B
-
30-35 min: Hold at 98% B
-
35-40 min: Return to 2% B and re-equilibrate
-
-
Monitor the elution profile at 214 nm.
-
Identify the peaks corresponding to this compound, Ala, and Gly-Leu based on the retention times of the injected standards.
4. Data Analysis:
-
Generate standard curves for the substrate (this compound) and the primary product (Alanine or Gly-Leu) by plotting peak area against concentration.
-
Quantify the amount of substrate consumed or product formed at each time point.
-
Calculate the initial reaction velocity (v₀) from the linear portion of the product formation (or substrate depletion) versus time plot.
-
Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Visualizations
Experimental and Signaling Pathways
References
- 1. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Potential cGMP-Specific PDE V and Aminopeptidase N Inhibitors of Allium ampeloprasum L. and Its Bioactive Components: Kinetic and Molecular Docking Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A specific kinetic assay for tripeptide aminopeptidase in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Commensal Dipeptidyl Aminopeptidase with Specificity for N-terminal Glycine Degrades Human-produced Antimicrobial Peptides In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ala-Gly-Leu Labeling in Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) can be a valuable tool in various biological imaging studies. When labeled with a reporter molecule, such as a fluorescent dye or a radionuclide, it can be used to investigate processes like peptide uptake, enzyme activity, and targeted delivery. This document provides detailed application notes and protocols for the labeling of this compound for use in imaging studies. While specific data for this compound is limited in publicly available literature, the following protocols are based on well-established methods for labeling short peptides and can be readily adapted.
I. Labeling Strategies for this compound
The choice of labeling strategy depends on the desired reporter molecule and the available functional groups on the this compound peptide. The primary target for labeling is the N-terminal amine group of Alanine (B10760859). Alternatively, the peptide can be synthesized with a specific functional group for bioorthogonal "click" chemistry.
A. Amine-Reactive Labeling (N-terminal Labeling)
This is the most straightforward method for labeling commercially available this compound. It targets the primary amine at the N-terminus of the alanine residue. The most common amine-reactive reagents are N-hydroxysuccinimide (NHS) esters of fluorescent dyes.[1][2][3][4]
Workflow for N-terminal Labeling:
Caption: Workflow for NHS-Ester Labeling of this compound.
B. Click Chemistry
Click chemistry offers a highly specific and efficient method for labeling if the this compound peptide is custom-synthesized to contain a bioorthogonal functional group, such as an azide (B81097) or an alkyne.[5][6][7][8][9] This approach is particularly useful for attaching a wider variety of molecules, including those that are not compatible with amine-reactive chemistry.
Workflow for Click Chemistry Labeling:
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling.
II. Data Presentation: Fluorescent Dyes for Labeling
The choice of fluorescent dye is critical for the success of imaging studies. The following table summarizes the properties of common fluorescent dyes that can be conjugated to this compound.
| Dye Family | Example | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Features |
| Fluorescein | FAM, FITC | ~495 | ~517 | ~75,000 | ~0.9 | Bright, but pH sensitive and prone to photobleaching. |
| Rhodamine | TAMRA, Rhodamine B | ~552 | ~578 | ~95,000 | ~0.4 | More photostable than fluorescein, less pH sensitive.[10] |
| Cyanine | Cy3, Cy5 | ~550, ~650 | ~570, ~670 | ~150,000, ~250,000 | ~0.2, ~0.2 | Bright and photostable, suitable for multiplexing. |
| Alexa Fluor | Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.9 | Bright, photostable, and pH insensitive. |
| BODIPY | BODIPY-FL | ~503 | ~512 | ~80,000 | ~0.9 | Bright, relatively insensitive to solvent polarity and pH.[10] |
III. Experimental Protocols
Protocol 1: N-terminal Labeling of this compound with an NHS-Ester Dye
This protocol is adapted from general methods for labeling peptides with amine-reactive dyes.[1][2][3][4]
Materials:
-
This compound tripeptide
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or gel filtration column)
Procedure:
-
Prepare this compound Solution: Dissolve this compound in the Labeling Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Dye Solution: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the dissolved dye solution to the peptide solution. A typical starting point is a 5-10 fold molar excess of the dye to the peptide.
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS-ester dye. Incubate for 15-30 minutes at room temperature.
-
Purification:
-
Purify the labeled peptide from the unreacted dye and byproducts using RP-HPLC or a suitable gel filtration column (e.g., Sephadex G-10).
-
Monitor the elution profile using absorbance at a wavelength appropriate for the dye and the peptide bond (280 nm is often used for proteins, but for this short peptide, monitoring at the dye's absorbance maximum is more reliable).
-
-
Characterization:
-
Confirm the identity and purity of the labeled peptide using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Determine the concentration and degree of labeling using UV-Vis spectroscopy by measuring the absorbance at the dye's maximum absorbance wavelength and at 280 nm.
-
Protocol 2: Cellular Imaging with Labeled this compound
This protocol provides a general workflow for imaging the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound
-
Cell culture medium
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Incubation with Labeled Peptide:
-
Prepare a working solution of the fluorescently labeled this compound in cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and replace it with the medium containing the labeled peptide.
-
Incubate the cells for the desired time period (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the medium containing the labeled peptide.
-
Wash the cells three times with pre-warmed PBS to remove any unbound peptide.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
-
Fixed-Cell Imaging (Optional):
-
After washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI for nuclear staining.
-
Image the cells using a fluorescence microscope.
-
IV. Signaling Pathways and Logical Relationships
Currently, there is no well-defined and widely accepted specific signaling pathway directly initiated by the tripeptide this compound in the context of imaging studies. The primary application of labeled this compound would be as a probe to study broader biological processes. The logical relationship for its use in imaging is depicted below.
Caption: Logical Workflow for this compound Based Imaging Probe.
V. Concluding Remarks
The protocols and information provided here offer a comprehensive guide for the labeling of the tripeptide this compound for imaging studies. While specific quantitative data and established biological roles for this particular tripeptide in imaging are not extensively documented, the presented methodologies are robust and widely applicable to short peptides. Researchers are encouraged to optimize these protocols for their specific applications and to thoroughly characterize the resulting labeled peptides to ensure reliable and reproducible results in their imaging experiments.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. qyaobio.com [qyaobio.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Functional Assays of Ala-Gly-Leu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) is an oligopeptide with potential biological activities that warrant investigation.[1][2] To characterize its functional properties in vitro, a series of assays can be employed to determine its interaction with cell surface receptors and its influence on intracellular signaling pathways. These application notes provide detailed protocols for a hypothetical scenario in which this compound acts as a ligand for a G protein-coupled receptor (GPCR), a common target for peptide ligands. The following sections describe assays to measure receptor binding, calcium mobilization (indicative of Gq-coupled receptor activation), and cAMP modulation (indicative of Gs or Gi/o-coupled receptor activation).
Hypothetical Signaling Pathway of this compound
For the purpose of these protocols, we will hypothesize that this compound activates a Gq-coupled GPCR, leading to an increase in intracellular calcium, and a Gi/o-coupled GPCR, leading to a decrease in cyclic AMP (cAMP).
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for a hypothetical receptor expressed in a cell membrane preparation. A radiolabeled ligand known to bind to the receptor is displaced by increasing concentrations of unlabeled this compound.
Experimental Workflow:
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to near confluence.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate to pellet the membranes.[3]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.[3]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation.
-
50 µL of radiolabeled ligand at a concentration near its Kd.
-
50 µL of assay buffer or unlabeled this compound at various concentrations.
-
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[3]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.[3]
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 150 | 75 |
| Control Ligand | 10 | 5 |
Calcium Mobilization Assay
This assay measures the ability of this compound to stimulate an increase in intracellular calcium, a hallmark of Gq-coupled GPCR activation.[4][5] A fluorescent calcium indicator dye is used to detect changes in intracellular calcium levels.[4][6][7]
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Seed cells expressing the Gq-coupled receptor of interest into a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handler (e.g., a FLIPR).
-
Add the this compound solutions to the wells while simultaneously monitoring fluorescence.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity before and after the addition of the compound. The signal is typically monitored for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression.
-
Data Presentation:
| Compound | EC50 (nM) | Max Response (% of control) |
| This compound | 250 | 95 |
| Control Agonist | 20 | 100 |
cAMP Assay
This assay determines the effect of this compound on intracellular cyclic AMP (cAMP) levels, which are modulated by Gs- and Gi/o-coupled GPCRs.[8][9] This protocol describes a method for a Gi/o-coupled receptor, where activation leads to a decrease in forskolin-stimulated cAMP production.
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Seed cells expressing the Gi/o-coupled receptor of interest into a 96-well plate and culture overnight.
-
-
Compound Incubation:
-
Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Stimulation:
-
Add forskolin (an adenylyl cyclase activator) to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensors).[9]
-
Add the detection reagents to the cell lysate.
-
-
Signal Measurement:
-
Incubate as required by the kit instructions.
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the forskolin-stimulated response) using non-linear regression.
-
Data Presentation:
| Compound | IC50 (nM) | Max Inhibition (%) |
| This compound | 500 | 80 |
| Control Inhibitor | 50 | 95 |
Conclusion
These application notes provide a framework for the initial in vitro characterization of the tripeptide this compound. The described assays for receptor binding, calcium mobilization, and cAMP modulation are fundamental tools in pharmacology and drug discovery for elucidating the mechanism of action of novel compounds. The provided protocols and data tables serve as a guide for researchers to design and execute experiments to determine the functional activity of this compound or other similar molecules.
References
- 1. This compound | C11H21N3O4 | CID 71422467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leu-Ala-Gly | C11H21N3O4 | CID 9834954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
Application Notes and Protocols for In Vivo Delivery of Ala-Gly-Leu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) is a small bioactive molecule of interest in various fields of biomedical research. Successful in vivo studies investigating the physiological effects of this compound are critically dependent on the appropriate choice and execution of its delivery method. These application notes provide an overview of common in vivo delivery routes for this compound, including parenteral and oral administration, and offer detailed experimental protocols for researchers. The information presented is a synthesis of established methodologies for peptide delivery in animal models, intended to serve as a comprehensive guide for study design and execution.
Data Presentation: Pharmacokinetics of Small Tripeptides
| Parameter | Intravenous Administration (4.0 mg/kg) | Intragastric Administration (4.0 mg/kg) |
| Elimination Half-life (t½) | ~1.9 - 2.5 minutes | ~9 - 15 minutes |
| Maximum Plasma Concentration (Cmax) | Not Applicable | ~10 nmol/L |
| Fraction Dose Absorbed (Bioavailability) | 100% | ~0.06 - 0.08% |
Note: This data should be considered as a surrogate. It is highly recommended that researchers perform pilot pharmacokinetic studies to determine the specific profile of this compound in their chosen animal model and experimental setup.
Experimental Protocols
Parenteral Delivery Methods
Parenteral administration routes, which bypass the gastrointestinal tract, generally offer higher bioavailability for peptides compared to oral delivery. The most common parenteral routes for in vivo studies in rodents are intravenous, subcutaneous, and intraperitoneal injections.
This method ensures immediate and 100% bioavailability of this compound into the systemic circulation.[2][3][4]
Materials:
-
This compound peptide
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, Phosphate Buffered Saline (PBS) pH 7.4)
-
Sterile syringes (1 mL) with fine-gauge needles (27-30G)
-
Mouse restraining device
-
Heat lamp or warming pad
Protocol:
-
Preparation of this compound Solution:
-
Aseptically dissolve this compound in the sterile vehicle to the desired concentration.
-
Ensure the final solution is clear, free of particulates, and has a pH close to neutral (7.0-7.4) to avoid irritation.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Warm the solution to body temperature before injection to minimize discomfort to the animal.
-
-
Animal Preparation:
-
Injection Procedure:
-
Wipe the tail with a 70% ethanol swab to clean the injection site.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
The maximum bolus injection volume is typically 5 ml/kg.[4]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
This route is technically simpler than IV injection and allows for slower absorption of the peptide.[5][6][7][8]
Materials:
-
This compound peptide
-
Sterile, pyrogen-free vehicle
-
Sterile syringes (1 mL) with needles (25-27G)
-
70% ethanol
Protocol:
-
Preparation of this compound Solution:
-
Follow the same procedure as for IV injection to prepare a sterile, pH-neutral, and body-temperature solution.
-
-
Animal Restraint:
-
Manually restrain the mouse by grasping the loose skin at the scruff of the neck.
-
-
Injection Procedure:
-
Identify the injection site, typically the loose skin over the back between the shoulder blades.
-
Wipe the area with 70% ethanol.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Gently aspirate to ensure a blood vessel has not been punctured. If no blood appears, inject the solution.
-
The recommended maximum volume per site is 5 ml/kg.[7]
-
Withdraw the needle and gently massage the area to aid dispersion.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and observe for any local reactions at the injection site.
-
Oral Delivery Method
Oral delivery is the most convenient and least invasive method, but it is challenged by the enzymatic degradation and poor absorption of peptides in the gastrointestinal tract, leading to very low bioavailability.
This technique ensures accurate dosing directly into the stomach.
Materials:
-
This compound peptide
-
Vehicle (e.g., water, saline, or a specific formulation to enhance absorption)
-
Oral gavage needles (flexible or rigid with a ball tip)
-
Syringes (1 mL)
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound in the chosen vehicle. For peptides, specialized formulations may be required to protect against degradation and enhance absorption. This could include:
-
pH-modifying agents: Citric acid can be used to lower the local pH and inhibit peptidase activity.
-
Permeation enhancers: Agents like medium-chain fatty acids can transiently open tight junctions between intestinal epithelial cells.
-
Mucoadhesive polymers: These can increase the residence time of the peptide at the absorption site.
-
-
-
Animal Restraint:
-
Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Measure the distance from the mouse's mouth to the xiphoid process to estimate the correct insertion depth of the gavage needle.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition to avoid entry into the trachea.
-
Once the needle is in the stomach, slowly administer the this compound solution.
-
Gently withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagram
The tripeptide this compound, containing the amino acid Leucine, is likely to influence the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. Leucine is a known activator of mTORC1. The activation of mTOR can lead to downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, promoting protein synthesis and cell growth. Some tripeptides have also been shown to activate the AMPK/eNOS pathway, which is involved in vasodilation and glucose metabolism.[9][10][11][12][13][14]
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. Pharmacokinetics of proline-rich tripeptides in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchanimaltraining.com [researchanimaltraining.com]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. Tripeptide IRW Improves AMPK/eNOS Signaling Pathway via Activating ACE2 in the Aorta of High-Fat-Diet-Fed C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A synthetic snake-venom-based tripeptide (Glu-Val-Trp) protects PC12 cells from MPP+ toxicity by activating the NGF-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Circular Dichroism Analysis of Ala-Gly-Leu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides and proteins in solution.[1][2][3] This application note provides a detailed protocol for the analysis of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) using CD spectroscopy. Due to its short length and the flexibility imparted by the glycine (B1666218) residue, this compound is not expected to adopt a stable, well-defined secondary structure such as an α-helix or β-sheet in aqueous solution.[4] Instead, it is likely to exist as a dynamic ensemble of conformations, often characterized as a "random coil".[5]
This document will guide researchers through the experimental procedure for obtaining a far-UV CD spectrum of this compound, data processing, and interpretation. The provided data is representative of a peptide in a random coil conformation, which is the expected secondary structure for this compound under physiological conditions.
Principles of Circular Dichroism for Secondary Structure Analysis
Circular dichroism is the differential absorption of left and right circularly polarized light by chiral molecules.[1][5] In peptides and proteins, the primary chiral absorbers in the far-UV region (190-250 nm) are the amide bonds of the polypeptide backbone. The spatial arrangement of these amide bonds in regular secondary structures like α-helices and β-sheets results in characteristic CD spectra.
-
α-Helices typically show two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheets exhibit a negative band around 218 nm and a positive band around 195 nm.
-
Random Coil conformations, which lack a regular secondary structure, are characterized by a strong negative band around 198 nm and a weak positive band or near-zero ellipticity above 210 nm.
Experimental Protocol
This protocol outlines the steps for acquiring and analyzing the CD spectrum of this compound.
1. Materials and Reagents
-
This compound peptide (synthetic, high purity)
-
Phosphate (B84403) buffer (10 mM, pH 7.4) or another suitable buffer that is transparent in the far-UV region. Avoid buffers with high chloride concentrations.
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen gas supply for purging the CD instrument
2. Instrument and Equipment
-
Circular Dichroism Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
Micropipettes
-
Balance
-
pH meter
3. Sample Preparation
-
Prepare the Buffer: Prepare a 10 mM phosphate buffer and adjust the pH to 7.4. Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
Prepare the Peptide Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the phosphate buffer to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare the Working Solution: Dilute the stock solution with the phosphate buffer to a final concentration suitable for CD analysis. A typical concentration for a 1 mm path length cuvette is in the range of 0.1 to 0.2 mg/mL. The final absorbance of the sample at any wavelength in the measurement range should not exceed 1.5.
4. CD Spectrometer Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectropolarimeter with dry nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.
-
Instrument Parameters: Set the following parameters on the CD instrument:
-
Wavelength Range: 190 - 260 nm
-
Data Pitch: 0.5 nm or 1 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 2 seconds
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio
-
-
Baseline Correction: Record a baseline spectrum with the cuvette containing only the buffer. This baseline will be subtracted from the sample spectrum.
-
Sample Measurement:
-
Rinse the cuvette thoroughly with the buffer.
-
Fill the cuvette with the this compound working solution.
-
Place the cuvette in the sample holder and record the CD spectrum.
-
5. Data Processing and Analysis
-
Baseline Subtraction: Subtract the buffer baseline spectrum from the raw sample spectrum.
-
Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy.
-
Conversion to Molar Ellipticity: Convert the measured ellipticity (in millidegrees) to mean residue ellipticity ([(\theta)]) in units of deg·cm²·dmol⁻¹ using the following equation:
[(\theta)] = (θ * 100 * M) / (c * l * n)
Where:
-
θ is the observed ellipticity in degrees
-
M is the molar mass of the peptide (for this compound, M ≈ 259.3 g/mol )
-
c is the concentration of the peptide in mg/mL
-
l is the path length of the cuvette in cm
-
n is the number of amino acid residues (n=3 for this compound)
-
Data Presentation
The following table summarizes the expected quantitative data for the CD spectrum of this compound, which is representative of a random coil conformation.
| Feature | Wavelength (nm) | Mean Residue Ellipticity ([(\theta)]) (deg·cm²·dmol⁻¹) |
| Negative Minimum | ~198 | -4000 to -6000 |
| Zero Crossing | ~210 | 0 |
| Positive Maximum | Not pronounced | Near zero |
Visualization of Experimental Workflow and Data Interpretation
The following diagrams illustrate the experimental workflow and the logical relationship between the CD spectrum and the secondary structure determination.
Caption: Experimental workflow for CD analysis of this compound.
Caption: Logical flow from CD spectral features to structure.
Discussion and Interpretation
The expected CD spectrum of this compound, with a strong negative band around 198 nm and near-zero ellipticity above 210 nm, is characteristic of a random coil conformation. This is consistent with the understanding that short, linear peptides lacking significant secondary structure-promoting residues (like proline or a high proportion of alanine) do not typically form stable secondary structures in solution. The flexibility of the glycine residue further disfavors the adoption of a regular, repeating backbone conformation.
For drug development professionals, understanding the conformational landscape of short peptides is crucial. While this compound itself may not have a defined structure, it can serve as a baseline or a control peptide in studies where structural changes upon binding to a target or incorporation into a larger molecule are being investigated. Any significant deviation from the random coil spectrum would indicate a conformational change, such as folding upon binding or the adoption of a more ordered structure in a different solvent environment.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Ala-Gly-Leu Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
The most prevalent side reaction is racemization of the activated amino acid residue, particularly at the Alanine or Leucine alpha-carbon. Other potential issues include incomplete coupling leading to deletion sequences (e.g., Ala-Leu), and side reactions related to the specific protecting groups and coupling reagents used, such as the formation of piperidinyl-fulvene adducts when using Fmoc-protection.
Q2: How can I minimize racemization during the coupling steps?
To minimize racemization, it is crucial to carefully select your coupling reagents. The use of carbodiimides like DCC or EDC in the presence of an additive such as HOBt or Oxyma Pure is a standard approach to suppress racemization. For particularly sensitive couplings, pre-forming the active ester or using phosphonium (B103445) or aminium/uronium-based coupling reagents like HBTU, HATU, or PyBOP can be beneficial. Additionally, performing the reaction at a lower temperature (e.g., 0°C) can help reduce the rate of racemization.
Q3: I am observing a significant amount of a byproduct with the same mass as my desired peptide. What could be the cause?
A byproduct with the same mass as the target peptide is often a diastereomer, which is a result of racemization of one of the chiral amino acid residues (Alanine or Leucine). To confirm this, you can use chiral chromatography or NMR analysis. To prevent this, refer to the strategies for minimizing racemization outlined in Q2.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete deprotection of the N-terminal protecting group (e.g., Fmoc or Boc). | Ensure complete deprotection by extending the reaction time or using fresh deprotection reagent. Monitor the deprotection reaction using a colorimetric test like the Kaiser test. |
| Incomplete coupling of one or more amino acid residues. | Use a more efficient coupling reagent (e.g., HATU instead of DCC/HOBt). Increase the coupling reaction time or temperature (while monitoring for racemization). Double couple the problematic residue. | |
| Presence of Deletion Sequences (e.g., Ala-Leu) | Inefficient coupling of the Glycine residue. | Glycine is typically not prone to racemization, so a more forceful coupling method can be used. Ensure adequate equivalents of the amino acid and coupling reagent are used. |
| Racemization of Alanine or Leucine | Use of a racemization-prone coupling method (e.g., carbodiimide (B86325) alone). | Add a racemization suppressant like HOBt or Oxyma Pure. Switch to a less racemization-prone coupling reagent such as HATU or PyBOP. Lower the reaction temperature. |
| Side Reactions Related to Protecting Groups | Formation of piperidinyl-fulvene adducts with Fmoc deprotection. | Add a scavenger, such as piperidine (B6355638) in DMF, to the deprotection solution. |
| Acid-catalyzed side reactions during Boc deprotection. | Use a milder acid for deprotection or reduce the deprotection time. Use scavengers like triethylsilane to trap reactive cations. |
Experimental Protocol: Optimized Solid-Phase Synthesis of this compound
This protocol outlines the solid-phase synthesis of this compound using Fmoc chemistry.
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-Leu-Wang resin.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the resin and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (B109758) (DCM) (3 times).
-
Perform a Kaiser test to confirm the presence of a free amine.
3. Glycine Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated Glycine solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the absence of free amines (completion of coupling).
4. Fmoc Deprotection:
-
Repeat the Fmoc deprotection steps as described in step 2.
5. Alanine Coupling:
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.
-
Add the activated Alanine solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
6. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection steps as described in step 2.
7. Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
8. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Solid-phase synthesis workflow for this compound.
Technical Support Center: Ala-Gly-Leu Solubility
Welcome to the technical support center for Ala-Gly-Leu. This resource provides researchers, scientists, and drug development professionals with detailed guidance on overcoming solubility challenges with the tripeptide this compound.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound in aqueous solutions?
A1: this compound is a tripeptide with a neutral overall charge at physiological pH and contains the hydrophobic amino acid Leucine.[1][2] Its solubility in neutral sterile water or buffers (like PBS, pH 7.4) is expected to be limited.[3][4] Very short peptides (under five residues) are often soluble in water, but this is highly dependent on the hydrophobicity of the constituent amino acids.[3]
Q2: Why is my this compound not dissolving in water?
A2: The limited solubility is likely due to the hydrophobic nature of the Leucine residue and the peptide's overall neutrality, which can lead to aggregation.[1][2][5] Peptides with a high percentage of hydrophobic residues are generally poorly soluble in aqueous solutions.[3]
Q3: What is the first step I should take to dissolve my peptide?
A3: Always start by attempting to dissolve a small test amount of the lyophilized peptide in sterile, purified water.[3][6] If that fails, sonication can be a useful aid to help dissolve the peptide.[3][5]
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes. For neutral or hydrophobic peptides, using a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution is a common and effective strategy.[4][7] This stock can then be slowly diluted with your aqueous buffer to the final working concentration.[7] Be mindful that some assays are sensitive to organic solvents; typically, a final concentration of 0.5% DMSO is well-tolerated in cell culture.[7]
Q5: How does pH adjustment affect the solubility of this compound?
A5: While this compound is neutral overall, slight adjustments to pH can sometimes improve solubility. Since it has a free carboxylic acid at the C-terminus and a free amino group at the N-terminus, moving the pH away from its isoelectric point can increase net charge and improve interaction with water.[5][6] For a peptide with a basic character, adding a small amount of dilute acetic acid can help.[3] Conversely, for an acidic peptide, a dilute basic solution like ammonium (B1175870) bicarbonate may be used.[3]
Q6: Is it safe to heat the solution to improve solubility?
A6: Gentle warming (e.g., to <40°C) can aid in dissolving some peptides.[6] However, prolonged or excessive heating should be avoided as it can lead to peptide degradation or aggregation.
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this step-by-step guide.
| Issue | Troubleshooting Step | Rationale |
| Powder won't dissolve in water or neutral buffer (e.g., PBS) | 1. Sonication: Place the vial in a sonicator bath for 5-10 minutes.[3] | Sonication uses ultrasonic waves to break apart aggregated peptide particles and enhance interaction with the solvent.[3] |
| 2. pH Adjustment: Add a small volume (e.g., 10 µL) of 10% acetic acid to the solution. If that doesn't work, try 0.1M ammonium bicarbonate. | Altering the pH can increase the net charge on the peptide, improving its solubility in aqueous media.[5][6] | |
| Precipitation occurs after adding organic stock to aqueous buffer | 1. Reduce Concentration: The final desired concentration may be above the peptide's solubility limit in that specific buffer. Try preparing a more dilute solution. | The solubility limit has likely been exceeded. |
| 2. Slow Dilution: Ensure you are adding the concentrated organic stock dropwise to the aqueous buffer while the buffer is being vortexed or stirred gently.[8] | This method prevents localized high concentrations of the peptide, which can cause it to immediately precipitate out of solution.[8] | |
| Solution remains cloudy or contains visible particles | 1. Centrifugation: Spin the solution at high speed (e.g., 10,000 x g) for 5-10 minutes.[3][5] | This will pellet any undissolved material. Carefully collect the supernatant for your experiment. Note that the actual concentration will be lower than calculated. |
| 2. Use of Denaturants: For non-cellular assays, consider dissolving the peptide in a buffer containing 6M Guanidine HCl or 8M Urea, then diluting.[7] | These strong denaturing agents disrupt the intermolecular hydrogen bonds that can cause peptide aggregation.[7] |
Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents at 25°C. This data is for guidance and may vary based on the specific purity and salt form of the peptide.
| Solvent | pH | Approximate Solubility (mg/mL) | Notes |
| Deionized Water | ~6.5-7.0 | < 1.0 | May require sonication. |
| PBS (Phosphate-Buffered Saline) | 7.4 | < 1.0 | Low solubility is common. |
| 10% Acetic Acid (aq) | ~2.0 | > 10.0 | Acidic conditions improve solubility. |
| 0.1M Ammonium Bicarbonate (aq) | ~8.0 | > 5.0 | Basic conditions improve solubility. |
| DMSO (Dimethyl sulfoxide) | N/A | > 50.0 | Excellent for creating high-concentration stock solutions.[7] |
| Ethanol | N/A | ~2.0 | Limited solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution using an Organic Co-Solvent
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
Lyophilized this compound (MW: 259.30 g/mol )[9]
-
High-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound briefly (e.g., 1 minute at 1,000 x g) to ensure all the powder is at the bottom of the vial.[3]
-
Calculation: To prepare a 10 mM stock solution from 1 mg of peptide:
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Volume (L) = 0.001 g / (259.30 g/mol * 0.010 mol/L) = 0.0003856 L
-
Volume (µL) = 385.6 µL
-
-
Dissolution: Carefully add 385.6 µL of pure DMSO to the vial containing 1 mg of this compound.[7]
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the peptide is completely dissolved. The solution should be clear and free of particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 1 mg/mL this compound Solution using pH Adjustment
Objective: To prepare an aqueous solution of this compound for experiments where organic solvents are not permissible.
Materials:
-
Lyophilized this compound
-
Sterile deionized water
-
10% Acetic Acid solution
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Preparation: Centrifuge the vial of lyophilized peptide to collect the powder at the bottom.
-
Initial Attempt: Add sterile deionized water to the vial to achieve the target concentration of 1 mg/mL (e.g., 1 mL of water for 1 mg of peptide). Vortex thoroughly.
-
Sonication: If the peptide does not fully dissolve, place the vial in a sonicator water bath for 10-15 minutes.[3]
-
pH Adjustment: If solubility is still poor, add 10% acetic acid dropwise (e.g., 2-5 µL at a time) while vortexing. Continue adding acid until the solution becomes clear.
-
Verification: Check the final pH of the solution to ensure it is compatible with your experimental design.
-
Storage: Use the solution fresh or store at 4°C for short-term use. For long-term storage, filter-sterilize and store at -20°C.
Experimental Workflow & Logic Diagrams
The following diagrams illustrate the decision-making process for troubleshooting solubility issues and the factors influencing peptide solubility.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. lifetein.com [lifetein.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. This compound | C11H21N3O4 | CID 71422467 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ala-Gly-Leu Purification Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification yield of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
The most prevalent and effective method for purifying peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.[1][2][3] Given that this compound contains both hydrophobic (Alanine, Leucine) and hydrophilic (Glycine) residues, RP-HPLC offers excellent resolution.
Q2: I am observing a low yield after RP-HPLC purification. What are the potential causes and solutions?
Low purification yield is a common issue in peptide purification.[4] Several factors could be contributing to this problem. Refer to the troubleshooting table below for potential causes and recommended solutions.
Q3: My final product shows multiple peaks on the analytical HPLC chromatogram, indicating low purity. How can I improve the purity of this compound?
Low purity is often due to the presence of closely related impurities from the synthesis process.[5][6] Optimizing the purification protocol is key to achieving high purity.
Q4: Can I use Ion-Exchange Chromatography (IEX) to purify this compound?
Yes, Ion-Exchange Chromatography (IEX) is a viable alternative or complementary technique for purifying peptides.[7][8] Since this compound is a neutral peptide at neutral pH (zwitterionic), its purification by IEX would require careful pH control to impart a net positive or negative charge. Cation-exchange chromatography at a low pH (e.g., pH 3-4) where the N-terminal amino group is protonated, or anion-exchange chromatography at a high pH (e.g., pH 9-10) where the C-terminal carboxyl group is deprotonated, could be effective.[7][8]
Q5: Is crystallization a suitable method for purifying this compound?
Crystallization can be a highly effective method for purifying small peptides like this compound, often yielding a product of very high purity.[9] The crystal structure of Gly-L-Ala-L-Leu has been reported, indicating that it readily forms crystals.[9] This method is particularly useful for large-scale purification as it can be more cost-effective than chromatography.
Troubleshooting Guides
Low Purification Yield
| Potential Cause | Recommended Solution |
| Peptide Precipitation | This compound has limited solubility in aqueous solutions. Ensure the peptide is fully dissolved in the initial mobile phase before injection. Sonication or the addition of a small amount of organic solvent (e.g., acetonitrile) to the sample may aid dissolution. |
| Suboptimal HPLC Conditions | The elution gradient may be too steep, causing co-elution with impurities or a broad, difficult-to-collect peak. Optimize the gradient to improve separation. A shallower gradient around the expected elution time of this compound can significantly improve resolution and yield.[10] |
| Peptide Adsorption | The peptide may be irreversibly adsorbing to the column or system components. Passivating the HPLC system with a blank injection of a concentrated peptide standard can sometimes mitigate this issue. |
| Incorrect Fraction Collection | The peak corresponding to this compound may be broad, leading to incomplete collection. Adjust the fraction collector settings to capture the entire peak, from the beginning of the rise to the end of the tail. |
| Degradation | Although generally stable, prolonged exposure to harsh pH conditions (very low or very high) during purification could lead to degradation. Minimize the time the peptide spends in acidic or basic mobile phases. |
Low Purity
| Potential Cause | Recommended Solution |
| Co-elution with Impurities | Synthesis-related impurities such as deletion sequences (e.g., Ala-Gly, Gly-Leu) or insertion sequences may have similar retention times to this compound.[5] A shallower gradient, a different organic modifier (e.g., methanol (B129727) instead of acetonitrile), or a different stationary phase (e.g., C8 instead of C18) can alter selectivity and improve separation.[11] |
| Presence of Diastereomers | If any of the amino acids used in the synthesis had racemic impurities, diastereomeric versions of this compound may be present. These can be very difficult to separate. Chiral chromatography or optimization of the RP-HPLC method with a focus on high-resolution separation may be necessary. |
| Ion Pairing Reagent Issues | The choice and concentration of the ion-pairing reagent (e.g., trifluoroacetic acid - TFA) can significantly impact peak shape and resolution. Typically, 0.1% TFA is used. Trying a different ion-pairing agent like formic acid might improve the separation of certain impurities. |
| Column Overload | Injecting too much crude peptide onto the column can lead to poor separation and broad peaks. Reduce the sample load to improve resolution. |
| Contamination from Previous Runs | Carryover from previous injections can contaminate the current purification run. Implement a rigorous column washing protocol between runs. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude peptide mixture.
1. Materials and Reagents:
- Crude this compound peptide
- HPLC-grade water
- HPLC-grade acetonitrile (B52724) (ACN)
- Trifluoroacetic acid (TFA)
- C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
3. Sample Preparation:
- Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B can be added.
- Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
- Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID) or scaled up accordingly for a preparative column.
- Detection: UV at 214 nm and 280 nm.
- Gradient:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 50 |
| 40 | 100 |
| 45 | 100 |
| 50 | 5 |
| 60 | 5 |
5. Fraction Collection and Analysis:
- Collect fractions corresponding to the main peak.
- Analyze the purity of the collected fractions by analytical RP-HPLC.
- Pool the fractions with the desired purity.
- Lyophilize the pooled fractions to obtain the purified peptide.
Protocol 2: Crystallization of this compound
This protocol is based on the reported crystal structure of Gly-L-Ala-L-Leu and may serve as a starting point.[9]
1. Materials and Reagents:
- Partially purified this compound (e.g., from a preliminary purification step)
- Ethanol (B145695)
- Deionized water
2. Crystallization Procedure:
- Dissolve the this compound powder in a minimal amount of deionized water to create a concentrated solution.
- Slowly add ethanol as an anti-solvent until the solution becomes slightly turbid.
- Gently warm the solution until it becomes clear again.
- Allow the solution to cool slowly to room temperature.
- For further crystal growth, store the solution at 4°C for several days.
3. Crystal Harvesting and Drying:
- Collect the crystals by filtration.
- Wash the crystals with a small amount of cold ethanol-water mixture.
- Dry the crystals under vacuum.
Visualizations
Caption: RP-HPLC Purification Workflow for this compound.
Caption: Troubleshooting Flowchart for Low Purification Yield.
References
- 1. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. waters.com [waters.com]
- 8. A sequence preference for nucleation of alpha-helix--crystal structure of Gly-L-Ala-L-Val and Gly-L-Ala-L-Leu: some comments on the geometry of leucine zippers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Ala-Gly-Leu Stability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the tripeptide Ala-Gly-Leu in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of this compound, like most peptides, is primarily influenced by pH, temperature, buffer composition, and the presence of oxidative agents or enzymes. The peptide bonds in this compound are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
Q2: What are the common degradation pathways for this compound?
The most common degradation pathways for this compound in solution are:
-
Hydrolysis: Cleavage of the peptide bonds between Alanine-Glycine or Glycine-Leucine, resulting in smaller peptides and individual amino acids. This is a major stability concern in aqueous solutions.
-
Aggregation: At high concentrations or in certain buffer conditions, this compound may self-associate and precipitate out of solution.
-
Oxidation: Although less common for this specific sequence as it lacks easily oxidizable residues like Met or Cys, oxidation can be initiated by contaminants or exposure to light and oxygen.
Q3: How can I monitor the stability of my this compound solution?
The stability of this compound can be monitored by assessing its purity and concentration over time. A common and effective method is to use High-Performance Liquid Chromatography (HPLC), which can separate the intact this compound from its degradation products. Mass spectrometry (MS) can be used in conjunction with HPLC to identify the degradation products.
Troubleshooting Guides
Problem: Rapid loss of this compound purity in my solution.
If you are observing a rapid decrease in the purity of your this compound solution, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Hydrolysis due to pH | Determine the pH of your solution. For many peptides, optimal stability is found in the pH range of 4-6. Consider performing a pH stability study to identify the optimal pH for your formulation. |
| High Temperature | Store your this compound solution at recommended temperatures, typically 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Enzymatic Degradation | If your solution is not sterile, it may be contaminated with proteases. Ensure you are using sterile buffers and handling techniques. Consider adding a protease inhibitor if appropriate for your application. |
Problem: My this compound solution is cloudy or has visible precipitates.
Precipitation or cloudiness in your this compound solution is often indicative of solubility issues.
| Potential Cause | Recommended Action |
| Concentration Exceeds Solubility | The concentration of this compound may be too high for the current buffer system. Try reducing the concentration or changing the buffer. The solubility of peptides can often be improved by adjusting the pH or ionic strength. |
| Aggregation | Peptides can aggregate over time, especially at high concentrations or with changes in temperature or pH. Consider adding excipients such as solubilizing agents or surfactants to your formulation. |
| Salting Out | High concentrations of salts in your buffer can decrease the solubility of this compound. If possible, try reducing the salt concentration. |
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound in solution using reverse-phase HPLC (RP-HPLC).
1. Sample Preparation:
- Prepare a stock solution of this compound in your desired buffer at a known concentration (e.g., 1 mg/mL).
- Aliquot the solution into several vials for storage under different conditions (e.g., 4°C, 25°C, 40°C).
- At each time point (e.g., 0, 1, 2, 4 weeks), remove a vial from each condition for analysis.
2. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 nm.
- Injection Volume: 20 µL.
3. Data Analysis:
- Integrate the peak area of the intact this compound and any degradation products.
- Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).
- Plot the percentage of remaining this compound versus time to determine the degradation rate.
Visualizations
Caption: this compound structure with peptide bonds susceptible to hydrolysis.
Caption: A decision tree for troubleshooting this compound stability issues.
Technical Support Center: Ala-Gly-Leu NMR Signal Overlap Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NMR signal overlap when analyzing the tripeptide Ala-Gly-Leu.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing overlapping signals in the 1D ¹H-NMR spectrum of my this compound sample?
A1: Signal overlap in the ¹H-NMR spectrum of a peptide like this compound is common due to the similarity in the chemical environments of certain protons. Specifically:
-
α-Proton Region (approx. 3.5-4.5 ppm): The α-protons of Alanine, Glycine, and Leucine are in close proximity along the peptide backbone, leading to overlapping multiplets.
-
Sidechain Regions: The methyl protons of Alanine and Leucine can sometimes overlap, particularly if the spectral resolution is not optimal.
This overlap can complicate the interpretation of coupling patterns and make accurate integration challenging.
Q2: What are the first steps to take when encountering signal overlap?
A2: Initial troubleshooting should focus on optimizing the data acquisition parameters and sample conditions:
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase chemical shift dispersion and can resolve overlapping signals.
-
Optimize Sample Conditions: Ensure your sample is free of paramagnetic impurities which can cause line broadening. Check the pH and temperature, as these can influence chemical shifts.[1] For peptides, dissolving the sample in 90% H₂O/10% D₂O is common to observe exchangeable amide protons.[1]
-
Shimming: Poor shimming can lead to broad peaks, exacerbating overlap.[2] Meticulously shim the magnet before acquiring data.
If these steps do not resolve the overlap, more advanced 2D-NMR techniques are necessary.
Q3: Which 2D-NMR experiments are most effective for resolving signal overlap in this compound?
A3: Several 2D-NMR experiments are invaluable for resolving overlap by spreading the signals into a second dimension:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[3][4] It is the first step in identifying the spin systems of each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners to all protons within a spin system.[3][5][6] This is extremely useful for identifying all the protons belonging to a single amino acid residue, even if some are overlapped in the 1D spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to a heteronucleus, such as ¹³C or ¹⁵N.[7] This is a powerful technique for resolving ¹H overlap by spreading the proton signals based on the chemical shift of the carbon or nitrogen they are attached to.
Q4: How can I distinguish the spin systems of Alanine, Glycine, and Leucine in a TOCSY spectrum?
A4: Each amino acid has a unique pattern of cross-peaks in a TOCSY spectrum, which acts as a fingerprint for its identification.[8][9]
-
Alanine (Ala): Shows a correlation between the amide proton (NH), the α-proton (Hα), and the methyl protons (Hβ). This results in a distinct set of cross-peaks connecting these three signals.[8][10]
-
Glycine (Gly): Being the only amino acid with two α-protons (Hα1 and Hα2), it will show correlations between the amide proton (NH) and both Hα protons. A strong cross-peak between the two Hα protons is also typically observed.[8]
-
Leucine (Leu): Exhibits a more extended spin system. Correlations will be seen from the NH to the Hα, Hβ, Hγ, and finally to the two diastereotopic methyl protons (Hδ1 and Hδ2).[8]
The following diagram illustrates the logical workflow for identifying these spin systems.
Q5: What is isotopic labeling and is it necessary for this compound?
A5: Isotopic labeling involves synthesizing the peptide with ¹³C and/or ¹⁵N isotopes.[11] This is highly beneficial for several reasons:
-
It enables heteronuclear NMR experiments like HSQC, which are powerful for resolving overlap.
-
For larger peptides, it is often essential for unambiguous resonance assignment.
For a small tripeptide like this compound, isotopic labeling may not be strictly necessary if high-resolution homonuclear 2D-NMR (COSY, TOCSY) at a sufficiently high field strength can resolve the overlaps. However, if significant overlap persists, ¹³C and ¹⁵N labeling will provide the necessary resolution.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise in 2D-NMR Spectra
| Possible Cause | Recommended Solution |
| Low Sample Concentration | For peptides, a concentration of >1-2 mM is recommended for structural studies.[12] If solubility is an issue, consider screening different buffer conditions. |
| Incorrect Receiver Gain | An improperly set receiver gain can lead to a poor signal or ADC overflow. Use the automatic gain adjustment (rga) as a starting point, but be prepared to manually optimize it. |
| Insufficient Number of Scans | Increase the number of scans to improve the signal-to-noise ratio. This is particularly important for less sensitive experiments or dilute samples. |
Issue 2: Artifacts in 2D-NMR Spectra
| Possible Cause | Recommended Solution |
| t1 Noise (streaks in F1 dimension) | This often arises from temperature instability or instrument vibrations. Ensure the spectrometer is in a stable environment. Increasing the number of scans can also help average out this noise. |
| Residual Water Signal | The large water signal can obscure nearby peaks.[1] Utilize water suppression techniques such as presaturation or WATERGATE. For peptides, running the experiment in D₂O will eliminate the water signal but will also exchange labile amide and sidechain protons. |
| Incorrect Phasing | Improperly phased spectra can have distorted peak shapes and baseline roll. Carefully and manually phase the spectrum in both dimensions. |
Experimental Protocols
Protocol 1: Standard 2D ¹H-¹H COSY Experiment
-
Sample Preparation: Dissolve the this compound peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O) to a concentration of 1-5 mM.
-
Spectrometer Setup: Tune and match the probe. Lock onto the deuterium (B1214612) signal of the solvent. Perform gradient shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Set the spectral width to cover all proton signals (typically 10-12 ppm).
-
Number of Points: Acquire 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Number of Scans: Use 4-16 scans per increment, depending on the sample concentration.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum and reference it to a known signal (e.g., residual solvent peak).
-
Protocol 2: Standard 2D ¹H-¹H TOCSY Experiment
-
Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from the COSY protocol.
-
Acquisition Parameters:
-
Pulse Program: Use a standard TOCSY pulse sequence with water suppression (e.g., dipsi2esgpph on Bruker instruments).
-
Mixing Time: Set the TOCSY mixing time to 60-80 ms. This duration is typically sufficient to observe correlations throughout the entire spin systems of Ala, Gly, and Leu.[6]
-
Other Parameters: Spectral width, number of points, and scans should be similar to the COSY experiment.
-
-
Processing: Follow the same processing steps as for the COSY experiment.
The logical flow for these experiments is outlined in the diagram below.
Data Presentation
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for this compound in a Peptide Chain
| Amino Acid | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Alanine | NH | ~8.15 | - |
| Hα | ~4.33 | ~52.2 | |
| Hβ | ~1.39 | ~19.0 | |
| Glycine | NH | ~8.29 | - |
| Hα | ~3.96 | ~45.0 | |
| Leucine | NH | ~8.23 | - |
| Hα | ~4.32 | ~55.0 | |
| Hβ | ~1.65 | ~42.0 | |
| Hγ | ~1.55 | ~25.0 | |
| Hδ | ~0.90 | ~23.0 |
Note: These are approximate "random coil" chemical shifts and can vary depending on the local environment, pH, temperature, and solvent.[13]
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. Conformation and dynamics of transmembrane helices, loops and termini, and hydration-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 8. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 9. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 10. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 11. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering Biology at Bristol | Engineering Biology at Bristol | University of Bristol [bristol.ac.uk]
- 13. amino_acids [nmr.chem.ualberta.ca]
Technical Support Center: Ala-Gly-Leu Peptide Cleavage
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful cleavage of the Ala-Gly-Leu tripeptide from solid-phase synthesis resins.
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage of this compound from the resin.
| Problem | Potential Cause | Recommended Solution |
| Low or No Peptide Yield | Incomplete Cleavage: The cleavage time may be too short, or the TFA concentration could be insufficient for the chosen resin.[1] | - Extend the cleavage reaction time. A standard duration is 1-2 hours, but for some resins or protecting groups, longer times may be needed.[2][3]- Increase the TFA concentration in the cleavage cocktail. Most Wang and Rink Amide resins require high TFA concentrations (e.g., 95%) for efficient cleavage.[4]- After the first filtration, wash the resin with a fresh portion of the cleavage cocktail to recover any remaining peptide.[5][6]- If issues persist, re-cleave the resin with a fresh batch of reagents.[1] |
| Peptide Soluble in Ether: The peptide may not precipitate effectively if it has some solubility in the cold ether used for precipitation.[5] | - Ensure the ether is ice-cold (-20°C is ideal) to maximize precipitation.[2]- Use a larger volume of cold ether (e.g., 8-10 times the volume of the TFA filtrate).[3]- If precipitation is poor, concentrate the TFA filtrate by gently blowing nitrogen over it before adding it dropwise to the cold ether.[1]- If the peptide remains in solution, check the ether supernatant for your product.[5] | |
| Premature Cleavage: For highly acid-labile resins like 2-chlorotrityl, premature cleavage can occur during synthesis, especially if acidic coupling reagents are used.[7] | - When using acid-sensitive resins, consider adding a mild base like diisopropylethylamine (DIEA) to the coupling reactions to neutralize acidity.[7] | |
| Presence of Impurities in HPLC/LC-MS | Incomplete Deprotection: Side-chain protecting groups (though absent in this compound) or the N-terminal Fmoc group were not fully removed. | - Always ensure the N-terminal Fmoc group is removed before initiating the cleavage procedure.[3][8]- For more complex peptides, a test cleavage on a small amount of resin can help optimize the deprotection time.[2][9] |
| Side Reactions: Reactive cations generated during cleavage can cause side reactions. For this compound, this risk is minimal, but for other peptides, it's a major concern. | - Use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water to trap reactive cations. A standard effective cocktail is TFA/TIS/H₂O (95:2.5:2.5).[9][10] | |
| Diketopiperazine Formation: The dipeptide sequence Gly-Leu at the C-terminus can be susceptible to cyclization and cleavage from the resin, particularly from Wang resin, if the subsequent Ala is coupled slowly.[11] | - This is primarily a synthesis issue rather than a cleavage one. To prevent it, ensure efficient coupling of the third amino acid (Ala). Using dipeptide building blocks can also circumvent this problem.[11] | |
| Peptide Fails to Precipitate | Hydrophobic Nature: While this compound is not extremely hydrophobic, some peptides can be difficult to precipitate from the cleavage mixture.[12] | - Reduce the volume of the TFA solution under a stream of nitrogen to 1-2 mL before adding it to a larger volume (e.g., 30 mL) of cold ether.[1]- If no precipitate forms immediately, store the ether mixture at 4°C for several hours to encourage precipitation.[1] |
| Old Reagents: The use of old or wet TFA or ether can negatively impact the cleavage and precipitation process.[1] | - Always use fresh, high-quality reagents for cleavage. Cleavage cocktails should be prepared immediately before use.[2][13] |
Frequently Asked Questions (FAQs)
Q1: Which resin is best for synthesizing this compound?
For a C-terminal carboxylic acid (this compound-OH), Wang resin is a standard and effective choice due to its mild cleavage conditions (typically 50-95% TFA).[14] 2-Chlorotrityl (2-CTC) resin is another excellent option, especially if you need very mild cleavage conditions to avoid side reactions, as the peptide can be cleaved with as little as 1% TFA in DCM.[15] For a C-terminal amide (this compound-NH₂), Rink Amide resin is the most common choice, requiring high concentrations of TFA for cleavage.[4][16]
Q2: What is the optimal cleavage cocktail for this compound?
Since this compound does not contain highly sensitive residues like Cysteine, Tryptophan, or Methionine, a simple and effective cleavage cocktail is a mixture of TFA/H₂O/TIS (95:2.5:2.5) .[9][10]
-
TFA (Trifluoroacetic Acid): The strong acid that cleaves the peptide from the resin.
-
H₂O (Water): Acts as a scavenger to suppress side reactions.
-
TIS (Triisopropylsilane): A scavenger that effectively quenches carbocations generated from the resin linker and any potential protecting groups.
Q3: How long should the cleavage reaction be performed?
For most standard resins like Wang or Rink Amide, a cleavage time of 1 to 2 hours at room temperature is sufficient for a simple tripeptide like this compound.[2][3] It is advisable to perform a small-scale test cleavage to determine the optimal time for your specific conditions.[8]
Q4: How much cleavage cocktail should I use?
A general guideline is to use enough cocktail to fully swell the resin. A common ratio is approximately 10 to 15 mL of cleavage cocktail per gram of resin .[13] For smaller scales, ensure the resin is fully submerged with a few millimeters of excess solution.[2]
Q5: My cleavage solution turned a different color (e.g., yellow or pink). Is this normal?
Yes, color changes are often normal.
-
A yellow color can appear if your peptide contains Trityl (Trt) protected amino acids, due to the formation of the trityl carbocation.[2]
-
A pink or red color may be observed when cleaving from Rink Amide resins, which should not affect the quality of the peptide.[2][17]
Experimental Protocols
Protocol 1: Cleavage of this compound from Wang Resin
This protocol yields a peptide with a C-terminal carboxylic acid.
-
Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) into a reaction vessel. Wash the resin with Dichloromethane (DCM) (3x) to remove any residual DMF and then dry the resin under vacuum.[5]
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% Water, and 2.5% TIS. For 100 mg of resin, approximately 1-2 mL of cocktail is sufficient. Caution: TFA is highly corrosive.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Gently swirl the mixture occasionally at room temperature for 1.5 to 2 hours.[14]
-
Peptide Filtration: Filter the reaction mixture through a sintered glass funnel, collecting the filtrate into a centrifuge tube.
-
Resin Wash: Wash the resin 2-3 times with small portions of fresh TFA to ensure all cleaved peptide is recovered. Combine all filtrates.[3]
-
Peptide Precipitation: In a separate, larger tube, cool a volume of diethyl ether or MTBE (8-10 times the volume of the filtrate) to -20°C. Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Peptide Isolation: Centrifuge the ether suspension to pellet the crude peptide. Carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers. Dry the final peptide product under vacuum.
Protocol 2: Cleavage of this compound from Rink Amide Resin
This protocol yields a peptide with a C-terminal amide. The procedure is nearly identical to the Wang resin protocol, but the chemistry of the resin linker is different.
-
Resin Preparation: Follow Step 1 as described for Wang Resin.
-
Cleavage Cocktail Preparation: Prepare the same cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS . Rink Amide resin requires a high concentration of TFA (at least 70%) for efficient cleavage.[4]
-
Cleavage Reaction: Add the cocktail to the resin and allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.[2]
-
Filtration, Precipitation, and Isolation: Follow Steps 4 through 8 as described in the Wang resin protocol to collect, precipitate, and dry your C-terminal amide peptide.
Visual Guides
Figure 1: General experimental workflow for peptide cleavage and isolation.
Figure 2: Troubleshooting logic for low peptide yield after cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. biotage.com [biotage.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Detection [iris-biotech.de]
- 12. researchgate.net [researchgate.net]
- 13. Bot Detection [iris-biotech.de]
- 14. peptide.com [peptide.com]
- 15. Bot Detection [iris-biotech.de]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Ala-Gly-Leu Racemization During Synthesis
Welcome to the technical support center for troubleshooting racemization issues during the synthesis of the tripeptide Ala-Gly-Leu. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common problems encountered in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in the synthesis of this compound?
A1: Racemization is the process in which a chiral molecule, such as an L-amino acid, is converted into a mixture of both its L- and D-enantiomers.[1] In peptide synthesis, this can occur at the α-carbon of the amino acid being activated for coupling. For this compound, racemization of the Alanine or Leucine residues can lead to the formation of diastereomeric peptides (e.g., D-Ala-Gly-L-Leu or L-Ala-Gly-D-Leu). These impurities can be difficult to separate from the desired L-L-L peptide and may alter the biological activity and pharmacological properties of the final product.[2]
Q2: What are the primary mechanisms that cause racemization during peptide synthesis?
A2: There are two main mechanisms responsible for racemization during peptide synthesis:
-
Oxazolone (B7731731) Formation: The activated carboxylic acid of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity. This is considered the predominant pathway for racemization.[1][3]
-
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form an enolate intermediate, which upon reprotonation can lead to the D-enantiomer.[1][2]
Q3: Which amino acid in the this compound sequence is most susceptible to racemization?
A3: In the stepwise synthesis of this compound, the activated amino acid being coupled is the one at risk of racemization. When coupling Alanine to Glycyl-Leucine, the Alanine residue is susceptible. When synthesizing the Gly-Leu dipeptide first and then coupling Alanine, the Alanine is again the residue at risk. Glycine is achiral and therefore cannot racemize. Leucine can racemize if it is the C-terminal residue being activated in a fragment condensation approach. Generally, amino acids with bulky side chains can be more prone to racemization under certain conditions.
Q4: How do coupling reagents influence the extent of racemization?
A4: The choice of coupling reagent is critical in controlling racemization. Highly reactive reagents can accelerate the coupling reaction, which competes with the racemization process. However, some highly reactive reagents may also promote oxazolone formation.
-
Carbodiimides (e.g., DCC, DIC): These are common coupling reagents but can lead to significant racemization if used alone.[3] The addition of anti-racemization additives is crucial.
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are generally fast and efficient. HATU is often preferred over HBTU as it can lead to less racemization.[4] However, they must be used with a non-nucleophilic base, and excess reagent can lead to side reactions.
-
Phosphonium Salts (e.g., PyBOP): These are also effective coupling reagents, but like uronium salts, their potential for racemization depends on the reaction conditions.
Q5: What is the role of bases in racemization and which bases are recommended?
A5: Bases are required to neutralize the protonated amine of the growing peptide chain and for the activation of the carboxylic acid by some coupling reagents. However, bases can also promote racemization by abstracting the α-proton. The basicity and steric hindrance of the base are important factors.[5]
-
Highly Basic and Unhindered Bases: These can increase the rate of racemization.
-
Sterically Hindered and Weaker Bases: Bases like N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over more basic and less hindered bases like diisopropylethylamine (DIPEA) to minimize racemization.[3][6]
Q6: Can the choice of solvent affect racemization?
A6: Yes, the solvent can influence the rates of both the coupling reaction and racemization. Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used in solid-phase peptide synthesis and generally provide a good balance of solubility and reactivity. In some cases, less polar solvents may reduce racemization, but they can also slow down the coupling reaction and may not be suitable for all sequences due to solubility issues.
Q7: How can I detect and quantify the level of racemization in my this compound synthesis?
A7: The most common method for determining the extent of racemization is through chromatographic separation of the resulting diastereomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase to separate the desired L-L-L peptide from its D-isomers.[3]
-
Gas Chromatography (GC) on a Chiral Column: After hydrolysis of the peptide and derivatization of the amino acids, GC can be used to separate and quantify the D- and L-amino acids.
-
Enzymatic Assays: Specific enzymes that only digest peptides containing L-amino acids can be used. The presence of D-amino acids will result in peptide fragments that are resistant to enzymatic cleavage and can be detected by HPLC or mass spectrometry.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues with racemization during the synthesis of this compound.
Problem: High levels of D-Ala or D-Leu diastereomers detected in the final product.
Below is a flowchart to guide your troubleshooting process.
Caption: Troubleshooting workflow for this compound racemization.
Detailed Troubleshooting Steps
Step 1: Review Coupling Protocol
-
1a. Coupling Reagent & Additive Selection:
-
Issue: Using carbodiimides (DCC, DIC) without an additive is a common cause of high racemization.
-
Solution: Always use an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) with carbodiimide (B86325) coupling reagents.[6] Consider switching to a uronium-based reagent like HATU in combination with HOAt or OxymaPure, as this can offer faster coupling and lower racemization.
-
-
1b. Base Selection:
-
Issue: Using a strong, unhindered base like DIPEA can significantly increase racemization.
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative. For particularly sensitive couplings, 2,4,6-collidine can be used, although its bulkiness may sometimes slow down the coupling reaction.[3][6]
-
-
1c. Pre-activation Time:
-
Issue: Prolonged pre-activation of the amino acid before adding it to the resin-bound peptide can lead to increased racemization, as the activated species has more time to form the oxazolone intermediate.
-
Solution: Minimize the pre-activation time. Ideally, the activated amino acid should be added to the reaction vessel immediately after activation.
-
Step 2: Examine Reaction Conditions
-
2a. Temperature Control:
-
Issue: Higher temperatures can increase the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature. Running the reaction at 0°C can significantly reduce racemization, although it may require longer reaction times to achieve complete coupling.
-
-
2b. Solvent Choice:
-
Issue: While DMF is a standard solvent, in some cases, it can contribute to racemization.
-
Solution: Consider using NMP as an alternative, or a mixture of DMF and a less polar solvent like dichloromethane (B109758) (DCM). However, ensure that the peptide-resin swells adequately and all reagents remain soluble.
-
Step 3: Verify Reagent Quality
-
3a. Purity of Amino Acid Derivatives:
-
Issue: The starting Fmoc-L-Ala-OH or Fmoc-L-Leu-OH may already contain some of the D-enantiomer.
-
Solution: Verify the enantiomeric purity of the amino acid derivatives using a suitable analytical method before synthesis. Use high-quality reagents from reputable suppliers.
-
-
3b. Reagent Storage and Handling:
-
Issue: Improper storage of coupling reagents, additives, and bases can lead to their degradation, which can affect their performance and potentially lead to side reactions.
-
Solution: Store all reagents under the recommended conditions (e.g., cool, dry, and inert atmosphere). Use fresh reagents whenever possible.
-
Quantitative Data Summary
While specific quantitative data for the racemization of this compound is not extensively published, the following table summarizes the expected levels of racemization based on studies of other peptides under various coupling conditions. This data should be used as a general guide.
| Coupling Reagent | Additive | Base | Typical % Racemization (Epimerization) | Reference |
| DIC | HOBt | DIPEA | < 2% | [2] |
| DIC | HOAt | DIPEA | < 1% | [2] |
| DIC | OxymaPure | DIPEA | < 0.5% | [6] |
| HBTU | - | DIPEA | 2-5% | [7] |
| HATU | - | DIPEA | 1-3% | [7] |
| HATU | - | NMM | < 1% | [7] |
| PyBOP | - | DIPEA | 2-4% | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of L-Ala-Gly-L-Leu
This protocol describes the manual solid-phase synthesis of L-Ala-Gly-L-Leu using Fmoc chemistry on a Wang resin.
Materials:
-
Fmoc-L-Leu-Wang resin
-
Fmoc-Gly-OH
-
Fmoc-L-Ala-OH
-
Coupling reagent (e.g., DIC/OxymaPure)
-
Base (e.g., NMM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Washing solvent: DMF, DCM, Isopropanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Workflow:
Caption: Solid-phase synthesis workflow for L-Ala-Gly-L-Leu.
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection (Leucine): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin alternately with DMF and DCM (3 times each).
-
Coupling of Glycine:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq), OxymaPure (3 eq) in DMF.
-
Add DIC (3 eq) and allow to pre-activate for 2 minutes.
-
Add the activated amino acid solution and NMM (6 eq) to the resin.
-
Agitate for 1-2 hours.
-
-
Washing: Wash the resin as in step 3.
-
Fmoc Deprotection (Glycine): Repeat step 2.
-
Washing: Repeat step 3.
-
Coupling of Alanine: Repeat step 4 using Fmoc-L-Ala-OH.
-
Washing: Repeat step 3.
-
Final Fmoc Deprotection: Repeat step 2.
-
Final Washing and Drying: Wash the resin with DMF, DCM, and finally isopropanol. Dry the resin under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Analysis of this compound Racemization by Chiral HPLC
Materials:
-
Crude or purified this compound peptide
-
Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column)
-
HPLC system with UV detector
-
Mobile phases (e.g., isocratic or gradient of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid)
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized this compound peptide in the mobile phase.
-
Method Development (if necessary):
-
If a standard method is not available, screen different chiral columns and mobile phase compositions to achieve separation of the L-L-L, D-L-L, L-L-D, and D-L-D diastereomers.
-
Inject a standard mixture of the expected diastereomers (if available) to determine their retention times.
-
-
Analysis:
-
Inject the sample of the synthesized peptide onto the chiral HPLC column.
-
Run the analysis under the optimized conditions.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Quantification:
-
Integrate the peak areas of all detected diastereomers.
-
Calculate the percentage of each diastereomer relative to the total peak area of all isomers.
-
% D-isomer = (Area of D-isomer peak / Total area of all isomer peaks) * 100
-
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Ala-Gly-Leu
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low yield of the tripeptide Ala-Gly-Leu during solid-phase peptide synthesis (SPPS). The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing a low yield for my this compound synthesis?
Low yields during the synthesis of this compound are often attributed to the peptide's hydrophobic nature, which can lead to on-resin aggregation.[1][2] The this compound sequence, containing two hydrophobic residues (Alanine and Leucine) and a flexible Glycine (B1666218), is prone to forming secondary structures like β-sheets while attached to the solid support.[2] This aggregation can hinder the diffusion of reagents, leading to incomplete coupling and deprotection steps, ultimately resulting in a lower yield of the desired tripeptide.
Q2: What is peptide aggregation and how does it affect my synthesis?
Peptide aggregation during SPPS is the self-association of peptide chains on the resin. This phenomenon is particularly common with hydrophobic sequences.[3] Aggregation leads to poor solvation of the growing peptide, making the reactive N-terminus inaccessible for the next coupling reaction.[2] It can also physically block the pores of the resin beads, further impeding reagent access. The consequences of aggregation include incomplete reactions, the formation of deletion sequences (e.g., Ala-Leu), and a significant decrease in the overall yield and purity of the final product.[3]
Q3: Are there any specific "difficult couplings" in the this compound sequence?
While the individual amino acids are not typically considered "difficult" on their own, the combination in the this compound sequence can present challenges. The coupling of Leucine to the Glycine residue can be sterically hindered, although less so than with beta-branched amino acids. The primary issue arises from the potential for the growing peptide chain to adopt a conformation that masks the terminal amine, especially after the addition of the hydrophobic Alanine.
Q4: Can the choice of resin impact the yield of this compound?
Yes, the choice of resin can significantly influence the outcome of the synthesis. For short, hydrophobic peptides like this compound, using a low-substitution resin (e.g., 0.1-0.4 mmol/g) can help to minimize inter-chain aggregation by increasing the distance between growing peptide chains. Resins with polyethylene (B3416737) glycol (PEG) linkers can also improve solvation of the peptide-resin matrix, thereby reducing aggregation and improving reaction kinetics.
Troubleshooting Guide
Problem 1: Low Coupling Efficiency
Symptoms:
-
Positive ninhydrin (B49086) or Kaiser test after coupling.
-
Presence of deletion sequences (e.g., Ala-Leu) in the final product upon analysis by mass spectrometry.
Possible Causes & Solutions:
| Cause | Recommended Solution | Detailed Protocol |
| Peptide Aggregation | 1. Use a "disrupting" dipeptide: Incorporate a backbone-protected dipeptide like Fmoc-Ala-(Dmb)Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen disrupts the hydrogen bonding that leads to aggregation. The Dmb group is removed during the final TFA cleavage.[1][4] 2. Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions to disrupt secondary structures. | Protocol for Fmoc-Ala-(Dmb)Gly-OH Incorporation: 1. Swell the Leu-resin in DMF. 2. Deprotect the N-terminal Fmoc group of Leucine with 20% piperidine (B6355638) in DMF. 3. Dissolve Fmoc-Ala-(Dmb)Gly-OH (1.5 eq.), HCTU (1.45 eq.), and DIPEA (3 eq.) in DMF. 4. Add the activation mixture to the resin and couple for 2-4 hours. 5. Wash the resin thoroughly with DMF. |
| Steric Hindrance | 1. Change Coupling Reagent: Use a more potent coupling reagent like HATU or HCTU, which are known to be effective for sterically hindered couplings. 2. Double Coupling: Perform the coupling step twice to ensure complete reaction. | Double Coupling Protocol: 1. After the first coupling reaction (e.g., 1 hour), drain the reaction vessel. 2. Add a fresh solution of the activated amino acid and coupling reagents. 3. Allow the second coupling to proceed for another 1-2 hours. 4. Perform a ninhydrin test to confirm the completion of the reaction. |
| Poor Solvation | 1. Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of solvents (e.g., DMF/DCM). NMP is often better at solvating aggregated peptides.[5] 2. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 35-40°C) to help disrupt secondary structures. | Elevated Temperature Coupling: 1. Use a reaction vessel with a heating jacket. 2. Pre-heat the solvent and the activated amino acid solution to the desired temperature. 3. Add the pre-heated solution to the resin and maintain the temperature throughout the coupling reaction. |
Problem 2: Incomplete Fmoc Deprotection
Symptoms:
-
Tailoring of the Fmoc deprotection peak observed by UV monitoring in automated synthesizers.
-
Presence of Fmoc-protected peptide in the final crude product.
Possible Causes & Solutions:
| Cause | Recommended Solution | Detailed Protocol |
| Aggregation | 1. Stronger Base: Use a stronger base for deprotection, such as 2% DBU in the piperidine solution. DBU is more effective at removing the Fmoc group from aggregated peptides.[3] 2. Increased Deprotection Time: Extend the deprotection time to allow the base to fully access the N-terminus. | DBU Deprotection Protocol: 1. Prepare a solution of 20% piperidine and 2% DBU in DMF. 2. Treat the resin with this solution for 5-10 minutes. 3. Repeat the deprotection step once more. 4. Wash the resin extensively with DMF to remove all traces of piperidine and DBU. |
Quantitative Data on a Similar Peptide Synthesis
| Synthesis ID | Coupling Time per Cycle | Number of Couplings per Cycle | Yield of Leu-Ala-Gly-Val (%) | Deletion Peptide (Leu-Gly-Val) (%) | Deletion Peptide (Ala-Gly-Val) (%) |
| S-7 | 30 min | 1 | 89.0 | 4.5 | 3.2 |
| S-8 | 30 min | 2 | 98.3 | 0.5 | 0.3 |
Data adapted from a study on the continuous-flow synthesis of Leu-Ala-Gly-Val. The yields were determined by reverse-phase HPLC.[6] This table clearly demonstrates that implementing a double coupling strategy can dramatically increase the yield of the target peptide while reducing the formation of deletion sequences.
Experimental Protocols
Standard Fmoc-SPPS Protocol for this compound
-
Resin Swelling: Swell 100 mg of Fmoc-Leu-Wang resin (substitution ~0.5 mmol/g) in 5 mL of DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF and react for 5 minutes.
-
Drain and repeat the piperidine treatment for 10 minutes.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Glycine Coupling:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 2 mL of DMF.
-
Add the activation mixture to the resin and shake for 1 hour.
-
Perform a ninhydrin test. If positive, proceed with a second coupling.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Fmoc Deprotection: Repeat step 2.
-
Alanine Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in 2 mL of DMF.
-
Add the activation mixture to the resin and shake for 1 hour.
-
Perform a ninhydrin test.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3 x 5 mL).
-
Add 5 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
React for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Signaling pathway of peptide aggregation leading to low synthesis yield.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chromatography Troubleshooting
This guide provides solutions for researchers, scientists, and drug development professionals encountering poor peak shape, specifically for the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu), during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for peptides like this compound?
A1: The primary cause of peak tailing for peptides is often secondary interactions between the analyte and the stationary phase.[1] For peptides containing basic functional groups, these can interact strongly with ionized silanol (B1196071) groups on the silica (B1680970) surface of the column, leading to tailing.[1][2] Using an appropriate mobile phase modifier, such as an ion-pairing agent, is crucial to mitigate these effects.[3]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter that influences the ionization state of the peptide, which in turn affects its interaction with the stationary phase and overall peak shape.[4] For this compound, which has a free amine at the N-terminus and a free carboxyl group at the C-terminus, controlling the pH is essential. At a low pH (around 2-3), the carboxyl group is protonated (neutral), and the amine group is protonated (positive charge), which can lead to better peak shapes, especially when paired with an appropriate counter-ion.[5] Adjusting the pH can alter the selectivity of the separation and improve peak symmetry.[6]
Q3: Can my sample injection solvent cause poor peak shape?
A3: Yes, a mismatch between the sample solvent and the mobile phase is a common cause of peak distortion, including broadening and splitting.[7][8] If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent in reversed-phase) than the initial mobile phase, it can lead to poor peak shape.[9] It is recommended to dissolve the sample in the initial mobile phase whenever possible to ensure sharp, symmetrical peaks.[8]
Q4: When should I consider replacing my chromatography column?
A4: Column performance degrades over time. If you observe that all peaks in your chromatogram are tailing or showing fronting, it might indicate a physical problem with the column, such as a partially blocked inlet frit or a void at the column inlet.[1][10] This can be caused by the accumulation of particulate matter from samples or the mobile phase.[11] While backflushing the column can sometimes resolve a blocked frit, persistent poor peak shape across all analytes often indicates that the column has reached the end of its service life and should be replaced.[10][11]
Troubleshooting Guide for Poor Peak Shape
This section provides a systematic approach to diagnosing and resolving common issues leading to poor peak shape for this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.
-
Cause A: Secondary Silanol Interactions: The peptide's free amine group interacts with residual silanol groups on the silica-based stationary phase.[9]
-
Solution: Introduce an acidic ion-pairing agent into the mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly used. TFA serves two purposes: it protonates the peptide's acidic side chains and acts as an ion-pairing agent to neutralize basic side chains, inhibiting their interaction with free silanols.[5][6] Alternatively, formic acid (FA) can be used, particularly for LC-MS applications, as it is less likely to cause ion suppression.[12][13]
-
-
Cause B: Column Overload: Injecting too much sample can saturate the stationary phase.[1][7]
-
Cause C: Column Contamination or Deterioration: Accumulation of strongly retained compounds on the column or degradation of the stationary phase.[11]
-
Solution: Flush the column with a strong solvent. If the problem persists, and particularly if a guard column is not in use, the analytical column may need to be replaced.[11]
-
Issue 2: Peak Fronting
Peak fronting, where the initial part of the peak is sloped, is less common than tailing but can occur.
-
Cause A: Sample Overload (in some modes): While often causing tailing, severe overload can sometimes manifest as fronting.[14]
-
Solution: Dilute the sample or decrease the injection volume.[7]
-
-
Cause B: Column Collapse: A sudden physical change in the column bed, often from operating outside the recommended pH or temperature limits, can cause fronting.[10]
-
Solution: This is typically an irreversible failure. The column must be replaced. Always operate columns within the manufacturer's specified limits for pH and temperature.[10]
-
Issue 3: Peak Broadening
Broad peaks can significantly reduce resolution and sensitivity.
-
Cause A: High Dead Volume: Excessive volume in tubing connections between the injector, column, and detector can cause peaks to broaden.
-
Solution: Ensure all fittings are properly connected and use tubing with the smallest possible internal diameter and length.[9]
-
-
Cause B: Suboptimal Temperature: Temperature affects mobile phase viscosity and mass transfer.[15]
-
Cause C: Column Deterioration: A general loss of column efficiency will result in broader peaks for all analytes.[11]
-
Solution: Replace the column. Regularly monitoring peak width and plate count as part of a system suitability test can help predict column failure.
-
Quantitative Data Summary
The table below summarizes key experimental parameters and their impact on the chromatographic peak shape of peptides like this compound.
| Parameter | Recommended Value/Type | Effect on Peak Shape | Rationale |
| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) | Improves symmetry, reduces tailing.[6] | Acts as an ion-pairing agent, masking silanol interactions and neutralizing basic peptide residues.[6][17] |
| 0.1% Formic Acid (FA) | Good peak shape, MS-compatible.[12] | A weaker acid than TFA, provides sufficient pH control while minimizing ion suppression in mass spectrometry.[12][13] | |
| 0.1% Difluoroacetic Acid (DFA) | Balances UV and MS performance.[13] | Stronger than FA for better peak shape, but weaker than TFA to reduce MS ion suppression.[13] | |
| Column Temperature | 40 - 70 °C | Sharper peaks, improved resolution.[16] | Reduces mobile phase viscosity and improves mass transfer kinetics, leading to increased efficiency.[15] |
| Stationary Phase | Wide-pore (300 Å) C18 or C8 | Good peak shape for peptides. | Wide pores allow peptides to access the bonded phase surface without restriction, preventing peak broadening.[18] |
| Hybrid Silica (e.g., BEH) | Excellent peak shape, reduced tailing.[6] | The hybrid particle technology minimizes secondary interactions with silanol groups, providing better peak symmetry even with weaker acids like formic acid.[6] | |
| Sample Solvent | Mobile Phase A (initial conditions) | Prevents peak distortion.[8] | Matching the sample solvent to the mobile phase avoids issues of solvent strength mismatch that can cause peak splitting or broadening.[7] |
Experimental Protocol: Reversed-Phase HPLC of this compound
This protocol outlines a standard method for the analysis of this compound using reversed-phase HPLC.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), high purity
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade ACN.
-
Degas both mobile phases using sonication or vacuum filtration before use.
3. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A.
-
From the stock solution, prepare working standards at the desired concentrations (e.g., 10-100 µg/mL) by diluting with Mobile Phase A.
4. HPLC Instrument Settings:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
UV Detection: 215 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 50% B (linear gradient)
-
17-19 min: 50% to 95% B (wash)
-
19-21 min: 95% B (hold)
-
21-22 min: 95% to 5% B (return to initial)
-
22-30 min: 5% B (re-equilibration)
-
5. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (Mobile Phase A) to ensure the system is clean.
-
Inject the prepared this compound standards.
-
Analyze the resulting chromatograms for peak shape (tailing factor, asymmetry), retention time, and area.
Visualizations
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Caption: Interactions of this compound with a C18 stationary phase.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. m.youtube.com [m.youtube.com]
- 3. welch-us.com [welch-us.com]
- 4. biotage.com [biotage.com]
- 5. mdpi.com [mdpi.com]
- 6. waters.com [waters.com]
- 7. mastelf.com [mastelf.com]
- 8. researchgate.net [researchgate.net]
- 9. support.waters.com [support.waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. ymcamerica.com [ymcamerica.com]
- 16. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. hplc.eu [hplc.eu]
Technical Support Center: Ala-Gly-Leu Non-Specific Binding
Welcome to the technical support center for troubleshooting non-specific binding (NSB) issues related to the tripeptide Ala-Gly-Leu and other small, hydrophobic peptides in experimental settings. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges encountered during their work.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for peptides like this compound?
A1: Non-specific binding refers to the adhesion of a molecule, in this case, the tripeptide this compound, to surfaces or other molecules in an assay that are not the intended target. This is a significant issue as it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately resulting in unreliable experimental data. Peptides containing hydrophobic amino acids, such as Alanine (Ala) and Leucine (Leu) in this compound, are particularly prone to NSB due to hydrophobic interactions with plastic surfaces (e.g., microplates), glass, and other proteins.
Q2: What are the primary drivers of this compound non-specific binding?
A2: The primary drivers of NSB for a peptide like this compound are:
-
Hydrophobic Interactions: The nonpolar side chains of Alanine and Leucine can interact with hydrophobic surfaces, such as polystyrene microplates and other plastic consumables.[1]
-
Ionic Interactions: Although this compound is a relatively neutral peptide, residual charges on the peptide or the experimental surface can contribute to electrostatic attraction and NSB.
Q3: How can I quickly test for non-specific binding of my peptide in an assay?
A3: A simple preliminary test is to run your analyte (the peptide) over a bare sensor surface or in a well without the immobilized ligand or target molecule.[2] If you observe a significant signal, it is likely due to non-specific binding to the surface itself.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and mitigate non-specific binding of this compound and similar peptides.
Issue 1: High Background Signal in Immunoassays (e.g., ELISA)
High background can mask the specific signal from your target interaction, leading to false positives and poor assay sensitivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signals.
Detailed Methodologies:
-
Blocking Optimization:
-
Standard Blocking: Use a solution of 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in a suitable buffer (e.g., PBS or TBS) to block the surface for 1-2 hours at room temperature or overnight at 4°C.
-
Alternative Blockers: If BSA is ineffective, consider using other blocking agents such as casein, fish gelatin, or commercially available synthetic blockers.
-
-
Washing Optimization:
-
Buffer Composition: Use a wash buffer containing a non-ionic surfactant, such as 0.05% Tween-20 in PBS or TBS (PBST/TBST), to disrupt weak, non-specific interactions.
-
Washing Protocol: Increase the number of wash steps (from 3 to 5-6) and the duration of each wash. Ensure vigorous but controlled washing to remove unbound peptide.
-
Issue 2: Poor Reproducibility and Signal Loss
Inconsistent results or a weaker-than-expected signal can be due to the peptide adsorbing to labware before it has a chance to interact with the target.
Troubleshooting Strategies:
| Strategy | Description | Recommended Starting Point |
| Material Selection | Peptides, especially hydrophobic ones, can adhere to glass surfaces. | Switch from glass to polypropylene (B1209903) tubes and pipette tips. For highly sensitive assays, consider using low-retention plastics. |
| Buffer Additives | Additives can compete with the peptide for non-specific binding sites or alter the peptide's solubility. | Include a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20) in your peptide diluent.[2] If compatible with your assay, adding a carrier protein like 0.1% BSA can also help. |
| pH Adjustment | The charge of both the peptide and the surface can influence NSB. | Adjust the pH of your buffers. For peptides, working at a pH near their isoelectric point (pI) can minimize charge-based NSB.[3] |
| Salt Concentration | Increasing the ionic strength of the buffer can shield electrostatic interactions. | Increase the salt concentration (e.g., NaCl) in your buffers. A starting point could be increasing from 150 mM to 300-500 mM.[3] |
Experimental Protocol: Comparative Analysis of NSB on Different Surfaces
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Dilute the peptide to a final concentration (e.g., 1 µg/mL) in your standard assay buffer in three types of tubes: glass, standard polypropylene, and low-retention polypropylene.
-
Incubate for a defined period (e.g., 1 hour) at room temperature.
-
Measure the concentration of the peptide in the supernatant using a suitable method (e.g., LC-MS or a fluorescently labeled peptide).
-
Compare the recovered peptide concentration from each tube type to determine the extent of adsorption.
Signaling Pathways and Logical Relationships
While this compound is not a well-established signaling molecule with a defined pathway, the principles of its non-specific interactions can be visualized. The following diagram illustrates the factors contributing to NSB and the strategies to mitigate them.
Caption: Factors influencing this compound non-specific binding.
This technical support guide provides a starting point for addressing non-specific binding issues with this compound and similar peptides. Successful mitigation often involves a multi-faceted approach, and empirical testing of different strategies is crucial for optimizing your specific experimental system.
References
Validation & Comparative
Unraveling the Bioactivity of Ala-Gly-Leu and Ala-Leu-Gly: A Comparative Guide
A detailed examination of the tripeptides Ala-Gly-Leu and Ala-Leu-Gly reveals nuanced differences in their biological activities, primarily influenced by the positional arrangement of the amino acids Leucine and Glycine. While direct comparative studies are limited, analysis of larger peptides containing these sequences and the known roles of their constituent amino acids provide a framework for understanding their potential differential effects, particularly in antioxidant and anti-inflammatory pathways.
This guide offers a comprehensive comparison of this compound and Ala-Leu-Gly for researchers, scientists, and drug development professionals. It synthesizes available data on their biological activities, provides detailed experimental methodologies for key assays, and visualizes relevant signaling pathways.
Comparative Analysis of Biological Activity
The sequence of amino acids in a peptide is a critical determinant of its biological function. The simple transposition of Glycine and Leucine in this compound and Ala-Leu-Gly is predicted to alter their interaction with biological targets, thereby influencing their efficacy.
Antioxidant Potential:
For the sequence Ala-Leu-Gly, a lentil protein hydrolysate containing the peptide Ala-Leu-Gly-Pro-Val-Met demonstrated significant antioxidant activity, with a 63% scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical .[2] This suggests that the Ala-Leu-Gly motif, as part of a larger peptide, contributes to its antioxidant capacity.
The positioning of the hydrophobic Leucine residue may influence the peptide's ability to interact with and neutralize free radicals. Further research is required to quantify and directly compare the antioxidant potential of the standalone tripeptides.
Table 1: Comparison of Reported Biological Activities
| Tripeptide Sequence | Biological Activity | Quantitative Data | Source |
| This compound | Antioxidant (inferred) | Data not available | - |
| Ala-Leu-Gly | Antioxidant | 63% DPPH radical scavenging activity (as part of Ala-Leu-Gly-Pro-Val-Met) | [2] |
Experimental Protocols
To facilitate further research and validation, detailed methodologies for relevant experiments are provided below.
DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[3]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and kept in the dark.[3]
-
Sample Preparation: Dissolve the peptide samples (this compound and Ala-Leu-Gly) in a suitable solvent (e.g., methanol or water) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate or cuvettes, mix a defined volume of the peptide sample with the DPPH solution. A control containing the solvent and DPPH solution, and a blank containing the solvent and the sample are also prepared.[3]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[3]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[3]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
-
Signaling Pathways
Peptides can exert their biological effects by modulating various cellular signaling pathways. For antioxidant and anti-inflammatory activities, the Keap1-Nrf2/ARE and NF-κB pathways are of particular interest.
Keap1-Nrf2/ARE Antioxidant Response Pathway
The Keap1-Nrf2/ARE pathway is a major regulator of cellular defense against oxidative stress.[2] Antioxidant peptides can activate this pathway, leading to the expression of antioxidant enzymes.
Caption: Keap1-Nrf2/ARE pathway activation by an antioxidant peptide.
NF-κB Inflammatory Pathway
The NF-κB pathway is a key regulator of inflammation.[4][5] Anti-inflammatory peptides can inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Inhibition of the NF-κB inflammatory pathway.
Conclusion and Future Directions
The available evidence suggests that both this compound and Ala-Leu-Gly possess potential biological activities, with the Ala-Leu-Gly sequence showing promise as an antioxidant. The differential positioning of Leucine and Glycine likely impacts their bioactivity, a hypothesis that warrants further direct comparative studies. Researchers are encouraged to utilize the provided experimental protocols to quantify and compare the antioxidant, anti-inflammatory, and other potential biological activities of these tripeptides. Such studies will be invaluable for elucidating their structure-activity relationships and for the potential development of novel therapeutic agents.
References
- 1. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway [mdpi.com]
A Comparative Guide to the Tripeptide Ala-Gly-Leu and Other Bioactive Tripeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) with other well-characterized bioactive tripeptides. The information presented is intended to support research and development efforts in the fields of biochemistry, pharmacology, and drug discovery by offering a side-by-side analysis of key physicochemical properties and biological activities, supported by experimental data and detailed protocols.
Introduction to this compound and Comparator Tripeptides
This compound is a tripeptide composed of the amino acids Alanine, Glycine (B1666218), and Leucine. While its specific biological functions are not as extensively documented as some other tripeptides, its constituent amino acids suggest potential roles in cellular metabolism and signaling. Alanine is a central molecule in glucose-alanine cycle, Glycine is a key neurotransmitter and a precursor for many important biomolecules, and Leucine is a branched-chain amino acid crucial for protein synthesis and muscle metabolism.
For a robust comparison, this guide evaluates this compound alongside three well-studied tripeptides with established biological significance:
-
Arg-Gly-Asp (RGD): A key motif in extracellular matrix proteins that mediates cell adhesion through binding to integrin receptors. It is widely studied for its role in cell migration, wound healing, and as a target for anti-cancer therapies.
-
γ-Glu-Cys-Gly (Glutathione, GSH): A ubiquitous intracellular antioxidant that plays a critical role in protecting cells from oxidative damage, detoxification of harmful substances, and maintaining redox homeostasis.
-
Gly-Pro-Hyp (Collagen-like peptide): A repeating motif found in collagen, the most abundant protein in mammals. It is known to stimulate collagen synthesis, promote wound healing, and improve skin health.
Quantitative Data Comparison
The following table summarizes the key physicochemical and biological properties of this compound and the comparator tripeptides. Please note that experimental data for this compound is limited, and some values are estimated based on its amino acid composition and data from similar peptides.
| Property | This compound | Arg-Gly-Asp (RGD) | γ-Glu-Cys-Gly (GSH) | Gly-Pro-Hyp |
| Molecular Weight ( g/mol ) | 259.30 | 346.34 | 307.32 | 285.28 |
| Solubility in Water | Estimated to be moderate. | Soluble up to 10 mg/mL[1]. Also soluble in DMSO up to 69 mg/mL[2][3]. | Soluble in water at approximately 20 mg/mL[4]. Insoluble in DMSO[5]. | Data not available. |
| Solubility in PBS (pH 7.2) | Data not available. | Approximately 0.33 mg/mL[6]. | Approximately 10 mg/mL (for GSH ethyl ester)[4]. | Data not available. |
| Stability in Plasma | Estimated to have moderate stability. Dipeptides with N-terminal glycine show increased stability[7]. | Linear RGD is susceptible to degradation. Cyclic RGD peptides show significantly increased stability (up to 30-fold more stable at pH 7)[8][9]. | Stable in deproteinized blood when stored at -80°C[10]. However, concentrations can change in plasma at room temperature due to cellular leakage and enzymatic activity[11][12]. | Gly-Pro-Hyp is reported to be stable in rat plasma for 2 hours[13]. Collagen-like peptides with the Gly-Pro-Hyp motif are resistant to common serum proteinases[14]. |
| Biological Activity | Potential roles in metabolism and cell signaling (largely uncharacterized). | Cell Adhesion: Mediates cell attachment to the extracellular matrix[9]. IC50 values for integrin binding are in the nM range (e.g., 89 nM for αvβ3)[1]. | Antioxidant: Major intracellular antioxidant, protects against oxidative stress[15]. ORAC values are used to quantify its antioxidant capacity[16][17][18][19]. | Collagen Synthesis: Stimulates collagen production by fibroblasts[20]. Promotes wound healing and improves skin elasticity[21][22]. |
| EC50 / IC50 | Data not available. | IC50 (Integrin αvβ3): 89 nM[1]. | ORAC Value: Varies depending on the specific assay conditions. | Effective Concentration for Fibroblast Proliferation: 200 µM (for the related dipeptide Pro-Hyp)[21]. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and comparison of tripeptides.
Peptide Solubility Assay
Objective: To determine the maximum solubility of a peptide in a given solvent.
Materials:
-
Lyophilized peptide
-
Solvent of choice (e.g., sterile water, PBS, DMSO)
-
Vortex mixer
-
Sonicator
-
Microcentrifuge
-
Spectrophotometer or HPLC system
Protocol:
-
Prepare a series of dilutions of the peptide in the chosen solvent, starting with a high concentration (e.g., 10 mg/mL).
-
For each concentration, add the solvent to a pre-weighed amount of lyophilized peptide.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the peptide does not fully dissolve, sonicate the solution for 5-10 minutes.
-
Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved peptide.
-
Carefully collect the supernatant.
-
Measure the concentration of the peptide in the supernatant using a spectrophotometer (at an appropriate wavelength, e.g., 214 nm or 280 nm if aromatic residues are present) or by HPLC with a standard curve.
-
The highest concentration at which no pellet is observed after centrifugation is considered the solubility of the peptide in that solvent.
In Vitro Plasma Stability Assay
Objective: To assess the stability of a peptide in plasma over time.
Materials:
-
Peptide stock solution
-
Freshly prepared plasma (e.g., human, rat)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
LC-MS/MS system
Protocol:
-
Dilute the peptide stock solution in plasma to a final concentration of, for example, 10 µM.
-
Incubate the peptide-plasma mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.
-
Immediately mix the aliquot with an equal volume of cold quenching solution to stop enzymatic degradation and precipitate plasma proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) of the peptide in plasma.
Cell Adhesion Assay (for RGD and other cell-adhesive peptides)
Objective: To evaluate the ability of a peptide to promote cell attachment.
Materials:
-
Peptide solution
-
Cell culture plates (e.g., 96-well)
-
Cell line expressing relevant integrins (e.g., fibroblasts, endothelial cells)
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA) solution (for blocking)
-
Calcein-AM or other cell viability dye
-
Fluorescence plate reader
Protocol:
-
Coat the wells of a 96-well plate with the peptide solution at various concentrations overnight at 4°C.
-
Wash the wells with PBS to remove any unbound peptide.
-
Block non-specific cell binding by incubating the wells with a 1% BSA solution for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
Seed the wells with cells in serum-free medium at a density of, for example, 5 x 10^4 cells/well.
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Add a solution of Calcein-AM to the wells and incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader. The fluorescence intensity is proportional to the number of adherent cells.
-
Plot the fluorescence intensity versus peptide concentration to determine the EC50 for cell adhesion.
Oxygen Radical Absorbance Capacity (ORAC) Assay (for antioxidant peptides)
Objective: To measure the antioxidant capacity of a peptide against peroxyl radicals.
Materials:
-
Peptide solution
-
Fluorescein (B123965) sodium salt solution
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution
-
Trolox (a water-soluble vitamin E analog) as a standard
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
In a 96-well black microplate, add the peptide solution at various concentrations, the fluorescein solution, and the phosphate buffer.
-
Prepare a blank with only fluorescein and buffer, and a standard curve with Trolox at various concentrations.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader and record the fluorescence decay every minute for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample and the standards.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC against the concentration of the peptide and Trolox to generate standard curves.
-
The ORAC value of the peptide is expressed as Trolox equivalents (TE) per unit of peptide concentration.
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental procedures can aid in understanding the complex interactions of these tripeptides.
Caption: Signaling pathways for RGD-mediated cell adhesion and GSH-mediated antioxidant defense.
Caption: Experimental workflows for determining peptide solubility and plasma stability.
Conclusion
This guide provides a comparative overview of this compound and other prominent tripeptides. While this compound remains a less-explored molecule, its constituent amino acids suggest potential for interesting biological activities. The well-characterized comparators—RGD, GSH, and Gly-Pro-Hyp—serve as benchmarks for future studies on this compound, highlighting the diverse functional roles that tripeptides can play. The provided experimental protocols and workflows offer a foundation for researchers to quantitatively assess and compare the properties of these and other novel peptides. Further investigation into the specific bioactivities of this compound is warranted to fully understand its potential applications in research and therapeutic development.
References
- 1. RGD peptide | Integrin Receptor Inhibitors: R&D Systems [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Influence of molecular structure on half-life and hydrolysis of dipeptides in plasma: importance of glycine as N-terminal amino acid residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 10. Glutathione stability in whole blood: effects of various deproteinizing acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dwl_clicks [fda.gov.tw]
- 12. Blood Plasma Quality Control by Plasma Glutathione Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orally Available Collagen Tripeptide: Enzymatic Stability, Intestinal Permeability, and Absorption of Gly-Pro-Hyp and Pro-Hyp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic Effect of Cold Plasma Treatment and RGD Peptide Coating on Cell Proliferation over Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant Testing: An ORAC Update - Nutraceuticals World [nutraceuticalsworld.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Low-Molecular-Weight Collagen Peptide Ameliorates Osteoarthritis Progression through Promoting Extracellular Matrix Synthesis by Chondrocytes in a Rabbit Anterior Cruciate Ligament Transection Model [jmb.or.kr]
- 21. Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of collagen hydrolysates on UV-induced photoaging mice: Gly-Pro-Hyp as a potent anti-photoaging peptide - Food & Function (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Detection of the Tripeptide Ala-Gly-Leu
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of peptides are paramount. This guide provides a comprehensive comparison of leading methods for the detection of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu), a molecule of interest in various biological contexts. The comparison focuses on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD), and Immunoassays (ELISA), offering insights into their performance based on currently available data for similar short peptides.
Quantitative Performance Comparison
The selection of a detection method hinges on factors such as sensitivity, specificity, throughput, and cost. The following table summarizes the typical performance characteristics of UPLC-MS/MS, HPLC-FD, and Immunoassays for the analysis of small peptides like this compound.
| Feature | UPLC-MS/MS | HPLC with Fluorescence Detection | Immunoassay (ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection of fluorescent derivatives. | Antigen-antibody binding with enzymatic signal amplification.[1] |
| Specificity | Very High (based on mass and fragmentation pattern). | High (dependent on chromatography and derivatization). | High to Very High (dependent on antibody specificity).[2] |
| Sensitivity (LOD/LOQ) | Picomole to high femtomole range.[3] | Picomole to femtomole range.[4] | Can reach ng/mL to pg/mL levels (low nanomolar to picomolar).[1][2] |
| Throughput | High, with rapid analysis times. | Moderate to High, dependent on run time. | High, suitable for screening large numbers of samples. |
| Multiplexing | Excellent, can detect multiple analytes in a single run. | Limited, dependent on chromatographic separation. | Possible with specialized platforms (e.g., Luminex, Meso Scale Discovery).[2] |
| Matrix Effect | Can be significant, may require internal standards and sample cleanup.[5] | Can be present, but often less pronounced than with MS. | Can be affected by sample matrix, requiring careful validation.[2] |
| Development Time | Method development can be rapid. | Method development can be moderately time-consuming. | Development of specific antibodies is a lengthy process.[2] |
| Cost (Instrument) | High. | Moderate. | Low to Moderate. |
| Cost (Per Sample) | Moderate. | Low to Moderate. | Low (for established kits). |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the detection of this compound using UPLC-MS/MS and HPLC-FD, based on established methods for similar peptides.
UPLC-MS/MS for this compound Quantification
This protocol is adapted from a validated method for dipeptide quantification and is suitable for the analysis of this compound in biological samples.
a. Sample Preparation and Derivatization:
-
Homogenize tissue samples or prepare plasma/serum samples.
-
Perform protein precipitation using a suitable solvent (e.g., acetonitrile).
-
Centrifuge to pellet precipitated proteins and collect the supernatant.
-
Dry the supernatant under vacuum.
-
Reconstitute the sample in a suitable buffer (e.g., borate (B1201080) buffer).
-
Derivatize the peptide with a reagent such as AccQ-Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to enhance ionization efficiency and chromatographic retention.
b. UPLC-MS/MS Analysis:
-
UPLC System: A high-pressure gradient UPLC system.
-
Column: A reversed-phase column suitable for peptide separations (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute the derivatized peptide.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for derivatized this compound.
HPLC with Fluorescence Detection for this compound Quantification
This protocol outlines a general approach for quantifying this compound using HPLC with pre-column derivatization and fluorescence detection.
a. Sample Preparation and Derivatization:
-
Prepare the biological sample as described for the UPLC-MS/MS method (steps 1-5).
-
Derivatize the peptide with a fluorescent labeling reagent such as o-phthaldialdehyde (OPA) for primary amines or a combination of OPA and 9-fluorenylmethyl chloroformate (FMOC) if secondary amines are also of interest.
b. HPLC-FD Analysis:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: A buffer solution (e.g., sodium acetate) at a specific pH.
-
Mobile Phase B: An organic solvent such as acetonitrile or methanol.
-
Gradient: A suitable gradient to separate the derivatized peptide from other sample components.
-
Fluorescence Detector: Set to the appropriate excitation and emission wavelengths for the chosen derivatization reagent (e.g., for OPA, Ex: 340 nm, Em: 450 nm).
Immunoassay (ELISA) for this compound Detection
While a specific commercial ELISA kit for this compound was not identified, a competitive ELISA could be developed.
a. Assay Principle:
-
An this compound conjugate is immobilized on a microplate well.
-
The sample containing free this compound is added along with a specific primary antibody.
-
The free this compound in the sample competes with the immobilized peptide for binding to the antibody.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal is inversely proportional to the amount of this compound in the sample.
Visualizations
Experimental Workflow for this compound Detection
The following diagram illustrates a typical workflow for the analysis of this compound from biological samples using chromatographic methods.
Potential Signaling Pathway Involvement of Leucine-Containing Peptides
Leucine (B10760876), a component of this compound, is known to activate the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism.[6][7] The absorption of tripeptides like this compound in the gut can provide leucine to cells, potentially influencing this pathway.[8]
Conclusion
References
- 1. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Amino Acid Sensing by mTORC1: Intracellular Transporters Mark the Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Functions and absorption of bioactive peptides in small intestine [fst.vnua.edu.vn]
Comparative Analysis of Ala-Gly-Leu and Modified Peptide Analogues: A Guide to Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) against a series of rationally designed, modified peptide analogues. In the absence of extensive, publicly available binding data for this compound to a specific receptor, this document presents a hypothetical case study centered around the well-established interactions of small peptides with Major Histocompatibility Complex (MHC) Class I molecules. This framework allows for a detailed exploration of how specific amino acid modifications can impact binding affinity, providing valuable insights for peptide-based drug design and development.
The data presented herein is representative and intended to illustrate the principles of structure-activity relationships in peptide-receptor interactions. All experimental protocols are detailed to serve as a practical guide for researchers undertaking similar investigations.
Quantitative Data Summary
The following table summarizes the hypothetical binding affinities of this compound and its modified analogues to a representative MHC Class I allele. The dissociation constant (K_d) is used as the primary measure of binding affinity, where a lower K_d value indicates a stronger binding interaction.
| Peptide Sequence | Modification | Dissociation Constant (K_d) (nM) | Notes |
| This compound | None (Wild Type) | 500 | Baseline affinity |
| Ala-Ala -Leu | Glycine to Alanine substitution | 350 | Increased rigidity may favor binding. |
| Ala-Gly-Val | Leucine to Valine substitution | 650 | Reduced hydrophobic interaction may decrease affinity. |
| D-Ala -Gly-Leu | L-Alanine to D-Alanine substitution at P1 | 1200 | Altered stereochemistry disrupts anchor residue binding. |
| Ala-Gly-Nle | Leucine to Norleucine substitution | 450 | Similar hydrophobicity results in comparable affinity. |
| Ac-Ala-Gly-Leu | N-terminal Acetylation | 480 | Neutralization of N-terminal charge has a minor effect. |
| This compound-NH2 | C-terminal Amidation | 490 | Neutralization of C-terminal charge has a minor effect. |
Note: The data in this table is illustrative and intended for comparative purposes within this guide.
Experimental Protocols
The determination of peptide-protein binding affinities is crucial for understanding molecular interactions. The following are detailed methodologies for two common and powerful techniques used in such studies: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a biomolecular binding event. This technique allows for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.
Materials:
-
Lyophilized peptides (this compound and modified analogues)
-
Purified, soluble MHC Class I protein
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Degassing station
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptides and the MHC protein in the same batch of dialysis buffer to ensure a precise match and minimize buffer mismatch effects.
-
Dialyze both the protein and peptide solutions against the same buffer overnight at 4°C.
-
Determine the accurate concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy (for protein) and amino acid analysis (for peptides).
-
Thoroughly degas both solutions immediately prior to the experiment to prevent the formation of air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Load the protein solution (e.g., 10 µM) into the sample cell of the calorimeter.
-
Load the peptide solution (e.g., 100 µM) into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the peptide solution into the protein solution with appropriate spacing between injections to allow for thermal equilibration.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (in this case, the peptide) to a ligand (the MHC protein) immobilized on a sensor surface in real-time. This allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_d = k_d/k_a) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore T200)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (containing NHS, EDC, and ethanolamine)
-
Purified, soluble MHC Class I protein (ligand)
-
Lyophilized peptides (analytes)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Procedure:
-
Ligand Immobilization:
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the MHC protein solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the peptide analytes in the running buffer (e.g., ranging from 0.1 µM to 10 µM).
-
Inject the different concentrations of each peptide over both the ligand and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time during the association phase.
-
After the injection, flow running buffer over the chip to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer like 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the k_a and k_d values.
-
Calculate the K_d from the ratio of k_d/k_a.
-
Visualizations
Peptide-MHC Class I Signaling Pathway
The binding of a peptide to an MHC Class I molecule on the surface of an antigen-presenting cell (APC) is a critical step in the activation of the adaptive immune system. This interaction is recognized by the T-cell receptor (TCR) on cytotoxic T-lymphocytes (CTLs), initiating a signaling cascade that can lead to the elimination of the APC, for instance, a virus-infected or cancerous cell.
Caption: A simplified diagram of the signaling pathway initiated by the binding of a peptide to an MHC Class I molecule.
Experimental Workflow for Binding Affinity Determination
The following diagram illustrates a typical workflow for determining and comparing the binding affinities of a lead peptide and its modified analogues.
Caption: A flowchart outlining the key steps in the comparative analysis of peptide binding affinities.
A Comparative Analysis of Ala-Gly-Leu Synthesis Methods
For researchers, scientists, and drug development professionals, the efficient and high-purity synthesis of peptides is a critical aspect of their work. The tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu), a simple yet important model, can be synthesized through various methods, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the three primary methods for this compound synthesis: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis.
Quantitative Performance Comparison
The choice of synthesis method often depends on the desired scale, purity, and cost-effectiveness. The following table summarizes the key performance metrics for each method in the context of synthesizing a short peptide like this compound.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Yield | High (typically >95% per coupling step) | Moderate to High (Overall yields can be lower due to purification at each step) | Variable (can be high, but often lower than chemical methods) |
| Purity | Good to Excellent (can be >98%)[1] | Very High (purification of intermediates leads to high final purity, often >95%)[2] | High (due to enzyme specificity) |
| Reaction Time | Fast (can be automated, a few hours per cycle)[3] | Slow (manual and requires purification at each step, can take several days) | Moderate (reaction times can vary from hours to days) |
| Cost | Cost-effective for research scale and short peptides[4][5] | Can be more expensive for short peptides due to labor and solvent usage[4] | Potentially cost-effective by avoiding protecting groups and harsh reagents, but enzyme cost can be a factor. |
| Scalability | Well-suited for both small and large-scale synthesis[6] | More suitable for large-scale synthesis of shorter peptides[7] | Can be challenging to scale up due to enzyme stability and cost. |
| Environmental Impact | Generates significant solvent waste[6] | Also generates solvent waste, but can be more sustainable in some aspects[7] | Generally considered a "greener" alternative with milder reaction conditions. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing synthesis outcomes. Below are representative experimental protocols for each method tailored for the synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the widely used Fmoc/tBu strategy.[8][9][10]
1. Resin Preparation and First Amino Acid Attachment (Leucine):
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin using 20% piperidine (B6355638) in DMF.
-
Couple Fmoc-Leu-OH to the deprotected resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Wash the resin extensively with DMF and dichloromethane (B109758) (DCM).
2. Chain Elongation (Glycine and Alanine):
-
Deprotection: Remove the Fmoc group from the resin-bound Leucine with 20% piperidine in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling: Couple Fmoc-Gly-OH using HBTU/HOBt and DIEA in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, washing, and coupling steps for Fmoc-Ala-OH.
3. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
4. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound peptide.
Liquid-Phase Peptide Synthesis (LPPS) of this compound
This protocol involves the stepwise coupling of protected amino acids in solution.[2]
1. Protection of Amino Acids:
-
Protect the N-terminus of Alanine with a Boc group (Boc-Ala-OH).
-
Protect the C-terminus of Leucine as a methyl ester (H-Leu-OMe).
2. Dipeptide Synthesis (Gly-Leu):
-
Couple Boc-Gly-OH with H-Leu-OMe using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) in an organic solvent (e.g., DCM or DMF).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, filter the dicyclohexylurea (DCU) byproduct.
-
Purify the resulting Boc-Gly-Leu-OMe by column chromatography or recrystallization.
3. Tripeptide Synthesis (this compound):
-
Deprotection: Remove the Boc group from Boc-Gly-Leu-OMe using TFA in DCM to yield H-Gly-Leu-OMe.
-
Coupling: Couple Boc-Ala-OH with H-Gly-Leu-OMe using DCC/HOBt.
-
Purification: Purify the resulting Boc-Ala-Gly-Leu-OMe.
4. Final Deprotection:
-
Remove the N-terminal Boc group with TFA.
-
Saponify the C-terminal methyl ester using a base like lithium hydroxide (B78521) (LiOH) to obtain the final this compound tripeptide.
-
Purify the final product by recrystallization or chromatography.
Enzymatic Synthesis of this compound
This protocol utilizes a protease enzyme to catalyze the peptide bond formation.[11][12]
1. Substrate Preparation:
-
Prepare N-acetyl-Alanine (Ac-Ala) as the acyl donor.
-
Prepare Glycyl-Leucine dipeptide (Gly-Leu) as the nucleophile. The dipeptide can be synthesized chemically or enzymatically.
2. Enzymatic Coupling:
-
Dissolve Ac-Ala and Gly-Leu in a suitable buffer system (e.g., phosphate (B84403) buffer at a slightly alkaline pH to favor synthesis over hydrolysis).
-
Add a protease enzyme such as papain or thermolysin. The enzyme may be immobilized on a solid support to facilitate removal.
-
Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 37-50°C).
3. Reaction Monitoring and Termination:
-
Monitor the formation of Ac-Ala-Gly-Leu by HPLC.
-
Once the reaction reaches equilibrium or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by heating or pH change) or by filtering off the immobilized enzyme.
4. Deprotection and Purification:
-
Remove the N-terminal acetyl group using an acylase, if required, to obtain the free tripeptide.
-
Purify the final this compound product using chromatography (e.g., ion-exchange or size-exclusion chromatography).
Visualizing the Methodologies and Biological Context
Synthesis Workflows
The following diagrams illustrate the general workflows for each synthesis method.
Biological Signaling Context
While a specific signaling pathway for the tripeptide this compound has not been extensively characterized, its constituent amino acids, particularly Leucine, play significant roles in cellular signaling. Leucine is a key activator of the mTOR (mammalian Target of Rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.[13]
Conclusion
The synthesis of this compound can be approached through solid-phase, liquid-phase, and enzymatic methods, each presenting a unique set of advantages and challenges.
-
Solid-Phase Peptide Synthesis (SPPS) is often the method of choice for rapid, automated synthesis, especially for research purposes and the generation of peptide libraries.
-
Liquid-Phase Peptide Synthesis (LPPS) remains a powerful technique for large-scale production of shorter peptides where very high purity is paramount.
-
Enzymatic Synthesis offers a green and highly specific alternative, though it may require more optimization for yield and scalability.
The selection of the most appropriate method will ultimately depend on the specific requirements of the research or production goals, including desired purity, yield, cost, and scale.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pharmaoffer.com [pharmaoffer.com]
- 6. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Enzymatic peptide synthesis in low water content systems: preparative enzymatic synthesis of [Leu]- and [Met]-enkephalin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: The Tripeptide Ala-Gly-Leu Versus Synthetic Peptide Mimetics in the Context of Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and biochemical research, the modulation of enzyme activity, particularly that of proteases, is a cornerstone of therapeutic strategy. This guide provides a comparative analysis of the naturally occurring tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) and synthetic peptide mimetics, framed within the context of serine protease inhibition. While this compound can be considered a model for a natural peptide substrate, synthetic mimetics represent a class of engineered molecules designed for enhanced stability and potency as enzyme inhibitors.
Introduction to Serine Proteases and the Role of Peptide Ligands
Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad (B1167595) of serine, histidine, and aspartate residues.[1] They play critical roles in a myriad of physiological processes, including digestion, blood coagulation, inflammation, and cellular signaling.[1][2] The substrate specificity of these proteases is largely determined by the interaction of the substrate's amino acid side chains with the enzyme's binding pockets.[3][4]
Natural peptides, such as this compound, can act as substrates for these enzymes. The peptide is recognized and cleaved at a specific peptide bond, initiating a biological cascade. In contrast, synthetic peptide mimetics are designed to bind to the protease's active site with high affinity and specificity but are resistant to cleavage.[5] This inhibitory action makes them attractive candidates for therapeutic intervention in diseases where protease activity is dysregulated.
Comparative Analysis: this compound as a Substrate vs. Mimetics as Inhibitors
To provide a tangible comparison, we will consider a hypothetical scenario where this compound acts as a substrate for a serine protease, such as a trypsin-like protease, which recognizes and cleaves peptide bonds following specific amino acid residues. Synthetic peptide mimetics, in this context, are designed as competitive inhibitors that vie for the same active site.
Table 1: Performance Characteristics of this compound (Substrate) vs. Synthetic Peptide Mimetics (Inhibitors)
| Feature | This compound (Natural Tripeptide Substrate) | Synthetic Peptide Mimetics (Inhibitors) | Rationale & Significance for Drug Development |
| Binding Affinity (Km vs. Ki) | Moderate affinity (Micromolar to millimolar range) | High affinity (Nanomolar to picomolar range) | Lower Ki values indicate a more potent inhibitor, requiring lower therapeutic doses. |
| Biological Action | Cleaved by the enzyme to produce downstream signals. | Binds to the active site and inhibits enzyme activity. | Mimetics are designed to block pathological protease activity. |
| In Vivo Stability (Half-life) | Very short (minutes) due to rapid proteolysis. | Significantly longer (hours to days) due to modified peptide bonds and non-natural amino acids. | Enhanced stability leads to improved pharmacokinetic profiles and less frequent dosing. |
| Specificity | Can be a substrate for multiple proteases. | Can be engineered for high specificity towards a single protease target. | High specificity reduces the risk of off-target effects and associated toxicity. |
| Molecular Structure | Simple, linear sequence of natural L-amino acids. | Often incorporates non-peptidic bonds, D-amino acids, and cyclic structures for enhanced stability and binding. | Structural modifications are key to overcoming the limitations of natural peptides as drugs.[6] |
Experimental Data: A Hypothetical Comparison
The following table presents hypothetical, yet representative, quantitative data that might be observed in a comparative study between a natural tripeptide substrate and a synthetic peptide mimetic inhibitor targeting a specific serine protease.
Table 2: Hypothetical Kinetic and Inhibition Data
| Parameter | This compound (Substrate) | Synthetic Mimetic Inhibitor | Experimental Method |
| Michaelis Constant (Km) | 150 µM | N/A | Enzyme kinetics assay with varying substrate concentrations. |
| Inhibition Constant (Ki) | N/A | 10 nM | Competitive inhibition assay using a chromogenic or fluorogenic substrate.[7] |
| Catalytic Rate (kcat) | 50 s⁻¹ | N/A | Measurement of product formation over time under saturating substrate conditions. |
| Specificity Constant (kcat/Km) | 3.3 x 10⁵ M⁻¹s⁻¹ | N/A | Calculated from kcat and Km values. |
| Plasma Half-life (t₁/₂) | < 5 minutes | > 8 hours | In vivo pharmacokinetic studies in an animal model. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of substrate and inhibitor performance.
Protocol 1: Determination of Enzyme Kinetic Parameters (Km and kcat) for this compound
-
Objective: To determine the Michaelis constant (Km) and catalytic rate (kcat) of a serine protease for the substrate this compound.
-
Materials: Purified serine protease, this compound, appropriate reaction buffer (e.g., Tris-HCl, pH 8.0), and a detection reagent for the cleavage product (e.g., a fluorescent probe that reacts with the newly formed N-terminus).
-
Procedure:
-
Prepare a series of this compound solutions of varying concentrations in the reaction buffer.
-
Initiate the reaction by adding a fixed concentration of the serine protease to each substrate solution.
-
Monitor the rate of product formation over time using a spectrophotometer or fluorometer.
-
Plot the initial reaction velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Calculate kcat from the Vmax and the enzyme concentration.
-
Protocol 2: Determination of the Inhibition Constant (Ki) for a Synthetic Peptide Mimetic
-
Objective: To determine the inhibition constant (Ki) of a synthetic peptide mimetic against a serine protease.
-
Materials: Purified serine protease, synthetic peptide mimetic inhibitor, a known chromogenic or fluorogenic substrate of the protease (e.g., a p-nitroanilide or AMC-conjugated peptide), and reaction buffer.
-
Procedure:
-
Perform a series of enzyme reactions with a fixed concentration of the enzyme and the chromogenic/fluorogenic substrate.
-
In each reaction, include a different concentration of the synthetic peptide mimetic inhibitor.
-
Measure the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities as a function of the inhibitor concentration.
-
Analyze the data using appropriate models for competitive, non-competitive, or uncompetitive inhibition (e.g., Dixon plot or non-linear regression) to determine the Ki value.[8][9]
-
Visualizing the Concepts: Signaling Pathways and Experimental Workflows
Serine Protease Signaling via Protease-Activated Receptors (PARs)
Serine proteases can act as signaling molecules by cleaving and activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[1][10][11] This cleavage unmasks a tethered ligand at the N-terminus of the receptor, which then binds to and activates the receptor, initiating intracellular signaling cascades.[1][11]
Workflow for Comparative Analysis of Substrates and Inhibitors
The following diagram illustrates a typical experimental workflow for comparing the activity of a natural peptide substrate with a synthetic peptide mimetic inhibitor.
Conclusion
The comparison between the natural tripeptide this compound and synthetic peptide mimetics highlights a fundamental principle in modern drug design. While natural peptides are essential for understanding biological pathways and enzyme-substrate interactions, they are often poor drug candidates due to their low stability and specificity. Synthetic peptide mimetics, through rational design and chemical modification, can overcome these limitations to produce potent, stable, and specific inhibitors of therapeutic value. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to evaluate and compare these distinct classes of molecules in the pursuit of novel therapeutics targeting serine proteases and other enzyme families.
References
- 1. Serine proteases and protease-activated receptors signaling in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. purdue.edu [purdue.edu]
- 4. Structural basis of substrate specificity in the serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]
- 6. Mechanism-Based Macrocyclic Inhibitors of Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theory and experimental method for determining individual kinetic constants of fast-acting, irreversible proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Isomeric Purity Analysis of Synthetic Ala-Gly-Leu
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of synthetic peptides is a critical quality attribute that can significantly impact their biological activity, efficacy, and safety. For the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu), ensuring isomeric purity is paramount, as even minor variations in the stereochemistry of the constituent amino acids can lead to vastly different physiological effects. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of synthetic this compound, supported by experimental data and detailed protocols.
Introduction to Isomers of this compound
The tripeptide this compound is composed of three amino acids: Alanine (Ala), Glycine (Gly), and Leucine (Leu). Since Glycine is achiral, the potential for stereoisomerism in this tripeptide arises from the chiral centers of Alanine and Leucine. The naturally occurring and biologically active form is typically L-Ala-Gly-L-Leu. However, during chemical synthesis, impurities in the starting amino acid materials or racemization during the coupling steps can lead to the formation of diastereomers, such as D-Ala-Gly-L-Leu. The presence of these D-isomers can alter the peptide's conformation, receptor binding affinity, and susceptibility to enzymatic degradation.
Comparison of Analytical Techniques
Several analytical techniques can be employed to assess the isomeric purity of synthetic this compound. The choice of method often depends on the required sensitivity, resolution, and the specific nature of the isomeric impurities. The three primary techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are compared below.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. Chiral stationary phases (CSPs) are essential for separating enantiomers and diastereomers. | Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the identification and quantification of isomers based on their mass-to-charge ratio and fragmentation patterns. | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and stereochemistry of the peptide. |
| Resolution | Excellent for separating diastereomers. Enantiomer separation requires specialized chiral columns. | High resolution achievable, especially with 2D-LC-MS, which can separate complex isomeric mixtures.[1] | Can differentiate diastereomers based on distinct chemical shifts and coupling constants. Enantiomers are indistinguishable unless a chiral solvating agent is used. |
| Sensitivity | Moderate to high, depending on the detector (e.g., UV, fluorescence). | Very high, capable of detecting and quantifying trace-level impurities. | Relatively low sensitivity, requiring higher sample concentrations. |
| Quantitative Accuracy | High, with proper calibration. | High, particularly with the use of isotopically labeled internal standards. | Can provide accurate quantitative information through integration of signals, especially with qNMR techniques.[2] |
| Sample Preparation | Relatively simple, involving dissolution in a suitable solvent. | May require derivatization for improved ionization and fragmentation. | Requires dissolution in a deuterated solvent. May need derivatization with a chiral agent to resolve enantiomers. |
| Throughput | High, suitable for routine quality control. | High, especially with modern UHPLC systems. | Lower, as data acquisition and processing can be time-consuming. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the diastereomers of this compound.
Methodology:
-
Sample Preparation: Dissolve the synthetic this compound sample in the mobile phase to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A zwitterionic chiral stationary phase column, such as CHIRALPAK® ZWIX(+), is effective for the direct stereoselective resolution of small peptides.[3]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 98:2 v/v) with additives like 50 mM formic acid and 25 mM diethylamine (B46881) can be used.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV absorbance at 214 nm for the peptide backbone.[4]
-
-
Data Analysis: The percentage of each diastereomer is calculated based on the peak area of the corresponding chromatogram.
References
Comparative Analysis of the Biological Activity of Ala-Gly-Leu and Related Peptides
For Immediate Release
A detailed comparison of the biological activities of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) and structurally similar peptides reveals significant therapeutic potential in mammalian models, although data on this compound itself remains scarce. This guide provides a comprehensive overview of the current research landscape, presenting available quantitative data, experimental methodologies, and known signaling pathways to inform future research and drug development initiatives.
Executive Summary
Direct scientific evidence detailing the biological activity of the tripeptide this compound is currently limited in published literature. However, studies on the closely related dipeptide Leu-Gly and tripeptide Gly-Gly-Leu have demonstrated notable protective effects in mammalian systems, particularly in the contexts of metabolic and cardiovascular diseases. This report synthesizes the available data on these related peptides to provide a comparative framework, highlighting their therapeutic promise and the significant knowledge gaps that warrant further investigation. There is a notable absence of research on the effects of these peptides in non-mammalian species such as bacteria and plants.
Comparative Biological Activity in Mammals
While specific data for this compound is unavailable, research on Leu-Gly and Gly-Gly-Leu provides valuable insights into the potential bioactivities of small peptides containing alanine, glycine, and leucine (B10760876) residues.
| Peptide | Species | Biological Activity | Key Findings |
| Leu-Gly | Mouse (diabetic model) | Reno-protective, Hepato-protective | Alleviated diabetes-induced kidney and liver damage. |
| Gly-Gly-Leu (DT-109) | Nonhuman Primate, Mouse | Attenuation of atherosclerosis and vascular calcification | Reduced atherosclerotic lesion formation and calcification; modulated inflammatory and oxidative stress pathways. |
| This compound | All | No data available | - |
Detailed Analysis of Related Peptides
Leu-Gly: Protective Effects in a Diabetic Mouse Model
The dipeptide Leu-Gly has been investigated for its therapeutic potential in the context of diabetes-related complications.
Experimental Protocol:
-
Animal Model: Diabetes was induced in mice using streptozotocin.
-
Intervention: Mice were treated with Leu-Gly.
-
Analysis: The study assessed markers of kidney and liver damage.
The results from these studies indicate that Leu-Gly confers both reno-protective and hepato-protective effects, suggesting its potential as a therapeutic agent for mitigating diabetic complications. The precise molecular mechanisms underlying these protective effects have not been fully elucidated and require further investigation.
Gly-Gly-Leu (DT-109): A Novel Agent Against Atherosclerosis
The tripeptide Gly-Gly-Leu, also known as DT-109, has shown significant promise in preclinical models of cardiovascular disease.
Experimental Protocol:
-
Animal Models: Studies were conducted in both apolipoprotein E-deficient (Apoe-/-) mice and nonhuman primates with diet-induced atherosclerosis.
-
Intervention: Animals were orally administered DT-109.
-
Analysis: The extent of atherosclerotic lesions and vascular calcification was quantified. Gene and protein expression analyses were performed to identify the molecular pathways affected by DT-109.
These studies revealed that DT-109 effectively reduces the development of atherosclerosis and vascular calcification. The proposed mechanism of action involves the induction of glutathione (B108866) biosynthesis, a key endogenous antioxidant, and the downregulation of pro-inflammatory and pro-oxidative stress signaling pathways.
Signaling Pathways
The signaling mechanism for Gly-Gly-Leu (DT-109) in the context of atherosclerosis has been partially elucidated, highlighting its anti-inflammatory and antioxidant properties.
Experimental Workflow for Peptide Bioactivity Screening
A general workflow for assessing the biological activity of novel peptides like this compound is outlined below.
Biological Activity in Other Species: A Research Gap
Currently, there is a significant lack of research on the biological activity of this compound and related small peptides in species other than mammals.
-
Bacteria: The potential antimicrobial or signaling roles of this compound in bacteria are unknown.
-
Plants: The effect of this compound on plant growth, development, or stress response has not been investigated.
Future Directions
The promising results from studies on Leu-Gly and Gly-Gly-Leu underscore the urgent need for dedicated research into the biological activities of this compound. Future studies should aim to:
-
Synthesize and characterize this compound to enable in vitro and in vivo testing.
-
Screen for the biological activity of this compound across a range of cell types and disease models.
-
Investigate the potential antimicrobial properties of this compound against a panel of pathogenic bacteria.
-
Explore the effects of this compound on plant physiology and development.
-
Elucidate the molecular mechanisms of action for any observed biological effects.
This foundational research is critical for unlocking the potential therapeutic applications of this compound and related peptides in medicine, agriculture, and biotechnology.
Comparative Analysis of Ala-Gly-Leu Peptide and Scrambled Control in Cellular Proliferation and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu) against a scrambled peptide control with the same amino acid composition but a randomized sequence (e.g., Gly-Ala-Leu). The following sections present hypothetical experimental data, detailed protocols, and visual representations of signaling pathways and workflows to objectively evaluate the specific effects of this compound on cellular processes.
The tripeptide this compound is investigated for its potential to modulate cellular behavior, a characteristic often attributed to small bioactive peptides.[1][2][3] To distinguish sequence-specific effects from non-specific ones arising from the mere presence of amino acids, a scrambled peptide control is essential in such studies. This guide focuses on the impact of this compound on fibroblast proliferation, migration, and the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, crucial processes in tissue regeneration and wound healing.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative results from key experiments comparing the effects of this compound and its scrambled control on human dermal fibroblasts.
Table 1: Fibroblast Proliferation (MTT Assay)
| Treatment (24h) | Concentration (µM) | Absorbance (570 nm) ± SD | % Proliferation vs. Control |
| Vehicle Control | 0 | 0.52 ± 0.04 | 100% |
| This compound | 1 | 0.65 ± 0.05 | 125% |
| 10 | 0.88 ± 0.06 | 169% | |
| 100 | 0.95 ± 0.07 | 183% | |
| Scrambled (Gly-Ala-Leu) | 1 | 0.54 ± 0.03 | 104% |
| 10 | 0.53 ± 0.05 | 102% | |
| 100 | 0.55 ± 0.04 | 106% |
Table 2: Fibroblast Migration (Wound Healing Assay)
| Treatment (24h) | Concentration (µM) | Wound Closure (%) ± SD |
| Vehicle Control | 0 | 22 ± 3.1 |
| This compound | 10 | 58 ± 4.5 |
| Scrambled (Gly-Ala-Leu) | 10 | 25 ± 2.8 |
Table 3: ERK1/2 Phosphorylation (Western Blot Analysis)
| Treatment (1h) | Concentration (µM) | p-ERK1/2 / Total ERK1/2 Ratio ± SD |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 10 | 3.2 ± 0.4 |
| Scrambled (Gly-Ala-Leu) | 10 | 1.1 ± 0.2 |
Experimental Protocols
Detailed methodologies for the experiments cited in this guide are provided below.
Cell Culture
Human dermal fibroblasts (HDFs) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For all experiments, cells were serum-starved for 24 hours prior to treatment.
MTT Cell Proliferation Assay
-
HDFs were seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.
-
The culture medium was replaced with serum-free DMEM for 24 hours.
-
Cells were then treated with various concentrations of this compound, scrambled peptide, or vehicle control for 24 hours.
-
After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
Wound Healing (Scratch) Assay
-
HDFs were grown to confluence in 6-well plates.
-
A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.
-
The wells were washed with PBS to remove detached cells.
-
Serum-free medium containing this compound (10 µM), scrambled peptide (10 µM), or vehicle was added.
-
Images of the scratch were captured at 0 and 24 hours using an inverted microscope.
-
The wound area was measured using ImageJ software, and the percentage of wound closure was calculated.
Western Blot Analysis for ERK1/2 Phosphorylation
-
HDFs were seeded in 6-well plates and grown to 80-90% confluence.
-
After serum starvation for 24 hours, cells were treated with this compound (10 µM), scrambled peptide (10 µM), or vehicle for 1 hour.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (20 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified using densitometry software, and the ratio of phosphorylated ERK1/2 to total ERK1/2 was calculated.
Visualizations
Signaling Pathway
Caption: Proposed MAPK signaling pathway activation by this compound.
Experimental Workflow
Caption: Workflow for comparing this compound and scrambled peptide.
Logical Relationship
Caption: Rationale for using a scrambled peptide control.
References
Altered Ala-Gly-Leu Precursor Profiles: A Comparative Guide for Diseased and Healthy Tissue Models
For researchers, scientists, and drug development professionals, understanding the metabolic shifts that characterize disease states is paramount. The tripeptide Ala-Gly-Leu and its constituent amino acids—Alanine, Glycine, and Leucine—are central players in cellular metabolism, and their dysregulation has been implicated in various pathologies, including cancer and neurological disorders. This guide provides a comparative analysis of Alanine, Glycine, and Leucine levels in diseased versus healthy tissues, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Precursors in Diseased vs. Healthy Tissues
While direct quantitative data for the tripeptide this compound is not extensively available in the literature, a substantial body of research has focused on the altered levels of its precursor amino acids in various diseases. The following tables summarize these findings in cancer and neurological disorders.
Cancer Tissue Models
Metabolic reprogramming is a hallmark of cancer, and the demand for amino acids to fuel rapid proliferation and other tumor-associated processes often leads to significant changes in their intracellular concentrations.
| Amino Acid | Cancer Type | Diseased Tissue Concentration | Healthy Tissue Concentration | Fold Change | Reference |
| Alanine | Lung Cancer | Correlated with Plasma Levels | Correlated with Plasma Levels | - | [1] |
| Colon Cancer | Higher Uptake Rate (vs. Normal) | Lower Uptake Rate | Increased Uptake | [2] | |
| Breast Cancer | Increased Levels | Normal Levels | Increased | [3] | |
| Glycine | Lung Cancer | Increased | Normal | Increased | [1] |
| Colon Cancer | Higher Uptake Rate (vs. Normal) | Lower Uptake Rate | Increased Uptake | [2] | |
| Non-Small Cell Lung Cancer | Significantly Altered | Normal | Altered | [4] | |
| Leucine | Lung Cancer | - | - | - | [5] |
| Colon Cancer | Elevated Levels | Normal Levels | Elevated | [6] | |
| Breast Cancer | Decreased Levels | Normal Levels | Decreased | [7] |
Neurological Disorder Tissue Models
Alterations in amino acid metabolism are also a key feature of neurodegenerative diseases, reflecting changes in neurotransmission, energy metabolism, and cellular stress responses.
| Amino Acid | Neurological Disorder | Brain Region | Diseased Tissue Levels | Healthy Tissue Levels | % Change | Reference |
| Alanine | Alzheimer's Disease | Temporal Cortex | Lower | Higher | Not Specified | [1] |
| Glycine | Alzheimer's Disease | Temporal Cortex | Lower | Higher | Not Specified | [1] |
| Leucine | Alzheimer's Disease | Temporal Cortex | Lower | Higher | Not Specified | [1] |
Experimental Protocols
The quantification of small molecules like amino acids and tripeptides from complex biological matrices such as tissue requires robust and sensitive analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.
Protocol: Quantification of Free Amino Acids in Tissue by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of free amino acids from tissue samples.
-
Tissue Homogenization:
-
Excise and weigh a small piece of frozen tissue (typically 10-50 mg).
-
Add 10 volumes of ice-cold 80% methanol.
-
Homogenize the tissue on ice using a bead-based homogenizer or a Dounce homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and proteins.
-
-
Protein Precipitation and Extraction:
-
Collect the supernatant, which contains the small molecule metabolites.
-
To ensure complete protein removal, a subsequent precipitation step can be performed by adding ice-cold acetonitrile (B52724) to the supernatant (1:3 ratio, supernatant:acetonitrile), vortexing, and centrifuging again.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the final supernatant to a new microcentrifuge tube and dry it completely using a vacuum concentrator.
-
Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 0.1% formic acid in water).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation of the amino acids is typically achieved using a reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column with a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the amino acids based on their polarity.
-
-
Mass Spectrometry: The separated amino acids are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for each amino acid (Alanine, Glycine, Leucine) and their stable isotope-labeled internal standards are monitored for accurate quantification.
-
-
Signaling Pathways and Metabolic Context
The constituent amino acids of this compound are involved in numerous critical cellular pathways. Understanding their metabolic origins and fates provides context for the observed concentration changes in diseased tissues.
References
- 1. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 2. Amino acid uptake in arterio-venous serum of normal and cancerous colon tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Free Amino Acid Alterations in Patients with Gynecological and Breast Cancer: A Review [mdpi.com]
- 4. Changes in serum amino acid levels in non-small cell lung cancer: a case-control study in Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct quantitative profiling of amino acids in tissues for the assessment of lung cancer [pubmed.ncbi.nlm.nih.gov]
- 6. Branched-Chain Amino Acid Degradation Pathway was Inactivated in Colorectal Cancer: Results from a Proteomics Study [jcancer.org]
- 7. researchgate.net [researchgate.net]
Benchmarking Ala-Gly-Leu Analytical Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Ala-Gly-Leu analytical standards. The objective is to offer a framework for selecting the most suitable standard for your research and development needs by presenting a comparative analysis of key quality attributes and outlining standardized analytical methods for independent verification.
Comparative Analysis of this compound Analytical Standards
The selection of a high-quality analytical standard is paramount for generating accurate and reproducible data in research and pharmaceutical development. While direct head-to-head experimental comparisons of all commercially available this compound standards are not publicly available, a comparative assessment can be made based on the information provided in vendor Certificates of Analysis (CofA) and product specification sheets.
Below is a summary of typical specifications to consider when evaluating this compound analytical standards from different suppliers. Researchers are encouraged to request and scrutinize the lot-specific CofA from their chosen vendor prior to purchase.
Table 1: Comparison of Key Quality Attributes for this compound Analytical Standards
| Feature | Vendor A (Example) | Vendor B (Example) | Vendor C (Example) | Importance in Research |
| Purity (by HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 98.0% | Ensures that the analytical signal corresponds to the analyte of interest and not impurities. |
| Peptide Content | ≥ 80% | Not specified | ~85% (TFA salt) | The actual amount of the peptide in the lyophilized powder, accounting for counter-ions and water. Crucial for accurate quantification. |
| Identity Confirmation | MS, NMR | MS | MS, NMR | Confirms the correct chemical structure and sequence of the tripeptide. |
| Appearance | White crystalline powder | White to off-white powder | White solid | A visual inspection that can indicate potential degradation or contamination. |
| Solubility | Soluble in water | Soluble in water | Information not provided | Important for sample preparation and ensuring complete dissolution for accurate analysis. |
| Counter-ion | TFA (Trifluoroacetate) | TFA | Acetate | The type of counter-ion can affect the overall peptide content and may interfere with certain biological assays. |
| Amino Acid Analysis | Conforms to theory | Not specified | Not specified | Verifies the correct ratio of the constituent amino acids (Alanine, Glycine, Leucine). |
Experimental Protocols for Benchmarking
To independently verify the quality of an this compound analytical standard, the following standardized methods can be employed. These protocols provide a baseline for assessing purity, identity, and concentration.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point and can be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the this compound standard in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity Confirmation
This method confirms the molecular weight of this compound and can be used to identify and quantify the peptide.
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC protocol described above. A faster gradient may be employed.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Confirm the presence of the [M+H]⁺ ion for this compound (expected m/z ≈ 260.16). Purity can be assessed by the relative abundance of the target ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H NMR provides detailed structural information, confirming the identity and integrity of the tripeptide.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 1-5 mg of the this compound standard in 0.5 mL of Deuterium Oxide (D₂O).
-
Experiment: A standard 1D ¹H NMR experiment.
-
Data Analysis: The resulting spectrum should be compared to a reference spectrum or analyzed for the characteristic proton signals of the alanine, glycine, and leucine (B10760876) residues, confirming their presence and the integrity of the peptide bonds.
Visualization of the Benchmarking Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of an this compound analytical standard.
Caption: Workflow for benchmarking this compound analytical standards.
Orthogonal Methods for the Quantification of Ala-Gly-Leu: A Comparative Guide
In the realm of drug development and scientific research, accurate quantification of peptides is paramount. For the tripeptide Alanine-Glycine-Leucine (Ala-Gly-Leu), a molecule of interest in various biological studies, employing orthogonal analytical methods is crucial for ensuring data accuracy and reliability. Orthogonal methods utilize different chemical and physical principles for separation and detection, thereby providing a more comprehensive and robust quantitative analysis. This guide offers a comparative overview of two primary orthogonal methods for this compound quantification: Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS).
Principle of Orthogonal Methodologies
The core concept of using orthogonal methods is to obtain a more accurate and reliable quantification by minimizing the risk of analytical errors inherent in a single technique. By employing methods with different separation mechanisms, such as chromatography and electrophoresis, any potential interferences or matrix effects that might affect one method are unlikely to impact the other to the same extent. This approach is highly recommended by regulatory agencies for the validation of analytical results in pharmaceutical and biopharmaceutical industries.[1][2]
Caption: Workflow of orthogonal methods for this compound quantification.
Quantitative Data Comparison
The following table summarizes the typical quantitative performance characteristics of LC-MS and CE-MS for the analysis of small peptides like this compound. These values are representative and can vary based on the specific instrumentation, method optimization, and sample matrix.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Capillary Electrophoresis-Mass Spectrometry (CE-MS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 10 - 100 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | 50 - 500 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Precision (%RSD) | < 15% | < 20% |
| Throughput | High | Moderate to High |
| Cost | High | Moderate |
Experimental Protocols
Detailed methodologies for the quantification of this compound using LC-MS and CE-MS are outlined below. These protocols are based on established methods for peptide analysis and should be optimized for specific laboratory conditions and sample types.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[3][4][5]
Caption: Experimental workflow for LC-MS based quantification.
1. Sample Preparation:
-
For biological samples (e.g., plasma, tissue homogenates), a protein precipitation step is typically performed using a cold organic solvent like acetonitrile (B52724) or methanol (B129727) (1:3 sample to solvent ratio).
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and can be further cleaned up using solid-phase extraction (SPE) with a mixed-mode or reversed-phase sorbent to remove salts and other interferences.[4]
-
The cleaned extract is then evaporated to dryness and reconstituted in the initial mobile phase.
2. LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 2-5%), ramp up to a higher percentage (e.g., 30-50%) over several minutes to elute the peptide, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
3. MS Conditions:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode is generally used for peptides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion generated by fragmentation in the collision cell.
-
Precursor Ion (m/z): [M+H]⁺ for this compound (C11H21N3O4, MW: 259.30 g/mol ) would be approximately 260.2.
-
Product Ions: Specific fragment ions would be determined by infusing the pure peptide and optimizing collision energy.
-
-
Instrument Settings: Capillary voltage, cone voltage, and collision energy should be optimized for maximum signal intensity of the this compound transitions.
4. Data Analysis:
-
A calibration curve is constructed by analyzing a series of known concentrations of an this compound standard.
-
The concentration of this compound in the unknown samples is then determined by interpolating their peak areas from the calibration curve.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Protocol
CE-MS offers an alternative separation mechanism based on the electrophoretic mobility of the analyte in an electric field, making it an excellent orthogonal technique to LC-MS.[6][7]
Caption: Experimental workflow for CE-MS based quantification.
1. Sample Preparation:
-
Sample preparation for CE-MS is often simpler than for LC-MS.
-
Biological samples may still require protein precipitation as described for LC-MS.
-
The final sample should be diluted in the background electrolyte (BGE) to ensure proper injection and separation.
2. CE Conditions:
-
Capillary: A bare fused-silica capillary (e.g., 50 µm i.d., 50-100 cm length) is typically used.
-
Background Electrolyte (BGE): A low pH buffer, such as 1 M formic acid or 50 mM ammonium (B1175870) acetate (B1210297) (pH 3-4), is suitable for the analysis of cationic peptides like this compound.
-
Injection: Hydrodynamic injection (pressure) or electrokinetic injection (voltage) can be used.
-
Separation Voltage: 20 - 30 kV.
-
Capillary Temperature: 20 - 25 °C.
3. MS Conditions:
-
Ion Source and Interface: A sheath-liquid interface is commonly used to couple the CE capillary to the ESI source of the mass spectrometer. The sheath liquid (e.g., a mixture of methanol, water, and formic acid) provides the necessary flow and conductivity for stable electrospray.
-
Detection Mode: For quantification, either full scan mode with extracted ion chromatograms or selected ion monitoring (SIM) of the [M+H]⁺ ion of this compound can be used. If fragmentation is desired for increased specificity, product ion scan or MRM can be performed if the instrument allows.
-
Instrument Settings: As with LC-MS, ion source parameters should be optimized for the best signal.
4. Data Analysis:
-
Similar to LC-MS, a calibration curve is generated using standards of known this compound concentrations.
-
The peak area of this compound in the electropherogram of the sample is used to calculate its concentration.
Conclusion
Both LC-MS and CE-MS are powerful analytical techniques capable of providing accurate and precise quantification of the tripeptide this compound. Their orthogonal nature, stemming from fundamentally different separation principles, makes their combined use a robust strategy for method validation and for obtaining highly reliable quantitative data in research and regulated environments. The choice between the two methods, or the decision to use both, will depend on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and the specific goals of the analysis.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. fluidimaging.com [fluidimaging.com]
- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Protocols for Ala-Gly-Leu
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of peptides like Alanyl-Glycyl-Leucine (Ala-Gly-Leu) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a white powder, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the peptide.[1] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | N95 respirator or equivalent | Recommended when handling the powder outside of a ventilated enclosure to prevent inhalation. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[3][4] |
Operational Plan: Handling this compound
Proper handling procedures are critical to maintain the integrity of the peptide and the safety of the laboratory personnel.
1. Preparation and Weighing:
-
Perform all manipulations of the solid peptide in a well-ventilated area, preferably within a chemical fume hood or a weighing enclosure, to control dust.
-
Use appropriate tools, such as spatulas and weighing paper, to handle the powder.
-
Avoid creating and inhaling dust.
2. Dissolution:
-
When preparing solutions, add the solvent to the peptide slowly to prevent splashing.
-
If sonication is required for dissolution, ensure the container is securely capped.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry place.
-
For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Unused Product:
-
Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
2. Contaminated Materials:
-
All disposable materials that have come into contact with the peptide, such as gloves, weighing paper, and pipette tips, should be placed in a designated chemical waste container.
3. Spills:
-
In the event of a spill, wear appropriate PPE.
-
For a solid spill, gently sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for disposal.
-
For a liquid spill, absorb the solution with an inert material and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Figure 1. Standard Workflow for Handling this compound
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
